molecular formula C9H11Cl2N3 B1321265 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine CAS No. 213201-98-0

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Cat. No.: B1321265
CAS No.: 213201-98-0
M. Wt: 232.11 g/mol
InChI Key: CASRJOHSHYGIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H11Cl2N3 and its molecular weight is 232.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRJOHSHYGIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610766
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213201-98-0
Record name 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Piperidinyl Pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinyl pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the biological properties of these compounds, with a focus on their anticancer and kinase inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data

The biological activity of various piperidinyl pyrimidine and related pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated against numerous cancer cell lines and protein kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperidinyl Pyrimidine and Related Scaffolds

Compound/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference Compound
Compound 10a HCT-116 (Colon Carcinoma)Highly CytotoxicVinblastine
Compound 10a HepG-2 (Hepatocellular Carcinoma)Highly CytotoxicVinblastine
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast Cancer)0.57Doxorubicin
Pyrido[2,3-d]pyrimidine 11 MCF-7 (Breast Cancer)1.31Doxorubicin
Pyrido[2,3-d]pyrimidine 4 HepG2 (Liver Cancer)1.13Doxorubicin
Pyrido[2,3-d]pyrimidine 11 HepG2 (Liver Cancer)0.99Doxorubicin
Pyrimidine-5-carbonitrile 57 MCF-7 (Breast Cancer)3.37Erlotinib
Pyrimidine-5-carbonitrile 57 A549 (Lung Cancer)3.04Erlotinib
Pyrimidine-5-carbonitrile 57 HepG-2 (Hepatocellular Carcinoma)4.14Erlotinib
Pyrimidine-5-carbonitrile 57 HCT-116 (Colorectal Carcinoma)2.4Erlotinib
Indazol-pyrimidine 75 MCF-7, A549, Caco21.629Staurosporine
Indazol-pyrimidine 76 MCF-7, A549, Caco21.841Staurosporine
Pyrazolo[3,4-d]pyrimidine 12c UO-31 (Renal Cancer)0.87Sunitinib, Sorafenib
Pyrazolo[3,4-d]pyrimidine 15 MV4-11 (Leukemia)0.127-
Pyrazolo[3,4-d]pyrimidine 15 OVCAR5 (Ovarian Cancer)0.150-
Pyrazolo[3,4-d]pyrimidinone 4a HCT116 (Colorectal), HepG2 (Hepatocellular)PotentRoscovitine

Table 2: Kinase Inhibitory Activity of Piperidinyl Pyrimidine and Related Scaffolds

Compound/DerivativeTarget KinaseInhibitory Activity (IC50 in nM)
Compound 17 (Piperidinyl aminopyrimidine)IKK-21300
Benzamido-pyrimidine 16 IKK-240
Benzamido-pyrimidine 24 IKK-225
Pyrido[2,3-d]pyrimidine 4 PIM-111.4
Pyrido[2,3-d]pyrimidine 10 PIM-117.2
Pyrazolo[3,4-d]pyrimidinone 4a CDK2210
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 CDK25
PD180970 (Pyrido[2,3-d]pyrimidine)p210Bcr-Abl (in vivo)170
PD180970 (Pyrido[2,3-d]pyrimidine)p210Bcr-Abl (in vitro)5
PD180970 (Pyrido[2,3-d]pyrimidine)Abl tyrosine kinase2.2
Pyrazolo[3,4-d]pyrimidine 4 EGFR Tyrosine Kinase54
Pyrazolo[3,4-d]pyrimidine 15 EGFR Tyrosine Kinase135
Pyrazolo[3,4-d]pyrimidine 16 EGFR Tyrosine Kinase34

Key Signaling Pathways

The biological effects of piperidinyl pyrimidine scaffolds are often mediated through their interaction with critical cellular signaling pathways, primarily those involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[1] Piperidinyl pyrimidine derivatives have been identified as potent inhibitors of IκB kinase (IKK), a key enzyme in the canonical NF-κB pathway.[2][3] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.[1][4]

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylates Piperidinyl_Pyrimidine Piperidinyl Pyrimidine Inhibitor Piperidinyl_Pyrimidine->IKK_complex Inhibits IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by piperidinyl pyrimidine scaffolds.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common feature in many cancers.[5] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold to target this critical oncogenic pathway.[7][8] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, which in turn leads to the deactivation of downstream effectors like mTOR, ultimately resulting in decreased cell proliferation and survival.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolopyrimidine->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate (48h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end_node End analyze->end_node Kinase_Assay_Workflow start Start prepare_mix Prepare kinase reaction mixture start->prepare_mix add_compound Add test compound prepare_mix->add_compound add_atp Initiate reaction with ATP add_compound->add_atp incubate Incubate (e.g., 30°C, 60 min) add_atp->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction measure_signal Measure signal (e.g., luminescence) stop_reaction->measure_signal analyze Calculate IC50 values measure_signal->analyze end_node End analyze->end_node Apoptosis_Assay_Workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend cells in Binding Buffer harvest_cells->resuspend_cells add_reagents Add Annexin V-FITC and PI resuspend_cells->add_reagents incubate Incubate (15 min, RT, dark) add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end_node End analyze_flow->end_node Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells incubate_fix Incubate at -20°C fix_cells->incubate_fix wash_cells Wash cells with PBS incubate_fix->wash_cells stain_cells Stain with PI/RNase A wash_cells->stain_cells incubate_stain Incubate (30 min, RT, dark) stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow end_node End analyze_flow->end_node

References

The Versatile Scaffold: A Literature Review of 2,4-Dichloropyrimidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-dichloropyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions allow for the strategic introduction of various functional groups, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the recent advancements in the medicinal chemistry of 2,4-dichloropyrimidine derivatives, with a focus on their applications as kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

The Chemistry of 2,4-Dichloropyrimidine: A Gateway to Molecular Diversity

2,4-Dichloropyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, and two chlorine atoms at positions 2 and 4. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents makes the pyrimidine ring highly susceptible to nucleophilic attack. The reactivity of the two chlorine atoms can be modulated by the reaction conditions and the nature of the nucleophile, allowing for sequential and regioselective substitution. This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures.

The general synthetic approach to 2,4-disubstituted pyrimidine derivatives involves a two-step nucleophilic substitution, often starting with the more reactive C4 position, followed by substitution at the C2 position.

Therapeutic Applications of 2,4-Dichloropyrimidine Derivatives

The adaptability of the 2,4-dichloropyrimidine scaffold has been exploited in the development of drugs targeting a wide range of diseases.

Kinase Inhibitors in Oncology

A significant portion of the research on 2,4-dichloropyrimidine derivatives has focused on the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine core can act as a hinge-binding motif, mimicking the adenine ring of ATP to effectively block the kinase's active site.

Table 1: Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
12a Aurora A309HCT-1161.31[1]
Aurora B293A54912.05
MCF-720.53
A12 FAK-A5490.13[2]
MDA-MB-2310.094
22 CDK77.21MV4-110.208
Compound 5 PI3Kα-Huh-7-[3]
mTOR-Caco-2-
Compound 19 PI3Kα-Hacat-
mTOR-
Compound 21 PI3Kα-
mTOR-
Antiviral Agents

The pyrimidine scaffold is a key component of nucleoside analogues used in antiviral therapies. 2,4-Dichloropyrimidine derivatives have been investigated as non-nucleoside inhibitors of various viral enzymes.

Table 2: Antiviral Activity of Pyrimidine Derivatives

Compound IDVirusAssayIC50 (µM)CC50 (µM)Reference
Mi-2 SARS-CoV-2Viral RNA replication5.25>64[4]
Mi-5 SARS-CoV-2Viral RNA replication6.51>64[4]
NBCoV63 SARS-CoV-2Pseudovirus assay0.055>50[5]
NBCoV63 SARS-CoV-1Pseudovirus assay0.059>50[5]
NBCoV63 MERS-CoVPseudovirus assay0.075>50[5]
Anti-inflammatory Agents

Chronic inflammation is a key factor in a multitude of diseases. 2,4-Dichloropyrimidine derivatives have been explored as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and various kinases involved in inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound IDTargetIC50 (µM)Reference
L1 COX-2-[2]
L2 COX-2-[2]
2a LOX42[6]
2f LOX47.5[6]
Compound 7 COX-20.36[3]
Compound 9 COX-20.29[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

General Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

A general and widely used method for the synthesis of 2,4-diaminopyrimidine derivatives involves a sequential nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of 4-amino-2-chloropyrimidine intermediate

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), is added the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq). The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80 °C) for a period of 2-12 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 4-amino-2-chloropyrimidine intermediate.

Step 2: Synthesis of the final 2,4-diaminopyrimidine derivative

The 4-amino-2-chloropyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent such as 2-butanol or dioxane. The second amine (1.2 eq) and an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) (catalytic amount), are added to the solution. The reaction mixture is heated to reflux (e.g., 100-120 °C) for 12-24 hours. After completion, the reaction is cooled, and the solvent is evaporated. The residue is purified by column chromatography or recrystallization to yield the final 2,4-diaminopyrimidine derivative.

Kinase Inhibition Assays

This protocol describes a method to determine JNK activity from cell lysates.[7]

  • Cell Lysate Preparation: Cells are activated by the desired method and then washed with ice-cold PBS. The cell pellet is lysed in ice-cold JNK Extraction Buffer and incubated on ice. After centrifugation, the supernatant (cell lysate) is collected.

  • JNK Immunoprecipitation: The cell lysate is incubated with a JNK-specific antibody to form an antibody-antigen complex. Protein A-Sepharose beads are then added to pull down the complex. The beads are washed to remove non-specific binding.

  • Kinase Reaction: The immunoprecipitated JNK is incubated with a kinase assay buffer containing recombinant c-Jun protein as a substrate and ATP.

  • Detection: The phosphorylation of c-Jun is analyzed by Western blot using a phospho-c-Jun specific antibody.

This assay measures FAK kinase activity using the Kinase-Glo® MAX reagent.[6]

  • Master Mixture Preparation: A master mixture containing 5x Kinase Buffer 1, ATP, and a poly (Glu:Tyr 4:1) substrate is prepared.

  • Reaction Setup: The master mixture is added to the wells of a 96-well plate. The test inhibitor or vehicle control is then added.

  • Enzyme Addition: The reaction is initiated by adding purified recombinant FAK enzyme to the wells. The plate is incubated at 30°C for 45 minutes.

  • Detection: The Kinase-Glo® MAX reagent is added to each well, which terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction. The luminescence is read on a microplate reader.

This assay measures Aurora Kinase B activity using the ADP-Glo™ reagent.[8]

  • Master Mix Preparation: A master mix containing 5x Kinase Assay Buffer 1, ATP, and Myelin Basic Protein (MBP) as a substrate is prepared.

  • Reaction Setup: The master mix is added to the wells of a 96-well plate, followed by the test inhibitor or vehicle control.

  • Enzyme Addition: The reaction is initiated by adding diluted Aurora Kinase B. The plate is incubated at 30°C for 45 minutes.

  • Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the ADP generated to ATP and produce a luminescent signal via luciferase. The luminescence is measured on a microplate reader.

Antiviral Assay: Influenza Neuraminidase Inhibition Assay (Fluorescence-based)

This assay assesses the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus.[9]

  • Reagent Preparation: Prepare a working solution of the fluorescent substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and serial dilutions of the test compound.

  • Virus Preparation: The influenza virus is diluted to an appropriate concentration in assay buffer.

  • Inhibition Reaction: The diluted virus is pre-incubated with the test compound for a specific time.

  • Enzymatic Reaction: The MUNANA substrate is added to the virus-compound mixture and incubated.

  • Detection: The reaction is stopped, and the fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer. The IC50 value is calculated as the concentration of the compound that reduces neuraminidase activity by 50%.

Anti-inflammatory Assay: NF-κB Reporter Assay (Luciferase-based)

This assay measures the activation of the NF-κB signaling pathway, a key pathway in inflammation.[10]

  • Cell Culture and Transfection: Cells (e.g., HEK293) are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Treatment: The transfected cells are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.

  • Cell Lysis: After incubation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and discovery is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K p130Cas p130Cas Cell_Migration Cell Migration & Invasion p130Cas->Cell_Migration Src->FAK Src->p130Cas SOS SOS Grb2->SOS Ras Ras SOS->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival

Caption: FAK Signaling Pathway in Cancer.[10][11][12][13][14]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis JNK->Apoptosis AP1 AP-1 (Transcription Factor) c_Jun->AP1 Inflammation Inflammation AP1->Inflammation

Caption: JNK Signaling Pathway in Inflammation.[2][9][15]

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Aurora_B Aurora B G2_Phase->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis

Caption: Aurora Kinase Signaling in Mitosis.[16][17][18][19][20]

HTS_to_H2L_Workflow HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Hit_Validation Hit Validation (Orthogonal Assays) Hit_Confirmation->Hit_Validation Hit_Triage Hit Triage (PAINS, clustering) Hit_Validation->Hit_Triage Hit_Expansion Hit Expansion (Analog Synthesis) Hit_Triage->Hit_Expansion Lead_Series Lead Series Identification Hit_Expansion->Lead_Series Lead_Optimization Lead Optimization Lead_Series->Lead_Optimization

Caption: High-Throughput Screening to Hit-to-Lead Workflow.[8][20][21][22]

Conclusion

The 2,4-dichloropyrimidine scaffold continues to be a highly valuable and versatile starting point for the development of novel therapeutic agents. Its synthetic tractability and ability to be elaborated into a wide range of derivatives have led to the discovery of potent inhibitors of various enzymes and receptors implicated in cancer, viral infections, and inflammatory diseases. The ongoing exploration of the chemical space around this privileged core, coupled with a deeper understanding of the underlying biology of disease, promises to yield the next generation of innovative medicines. This guide provides a snapshot of the current landscape and serves as a resource for researchers dedicated to advancing the field of drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action for Pyrimidine-Based EGFR Inhibitors

This guide provides a comprehensive overview of the mechanism of action of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted therapies in oncology. It covers the core molecular interactions, key signaling pathways, quantitative efficacy data, and standard experimental methodologies used in their development and evaluation.

Introduction: EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase (RTK) belonging to the ErbB/HER family.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][5] This activation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[5][6][7][8]

In many cancers, including non-small cell lung cancer (NSCLC), aberrant EGFR activity, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[3][8][9] These mutations, such as the L858R substitution in exon 21 or deletions in exon 19, render the kinase constitutively active, making EGFR a prime target for therapeutic intervention.[10]

Core Mechanism of Pyrimidine-Based EGFR Inhibitors

Pyrimidine derivatives are a cornerstone of EGFR-targeted therapy, valued for their ability to interact with the ATP-binding site of the EGFR kinase domain.[3] They function as competitive inhibitors, preventing the binding and hydrolysis of ATP, which is essential for the receptor's kinase activity and downstream signaling.

Binding to the ATP Pocket

The pyrimidine scaffold is adept at mimicking the adenine ring of ATP. A key interaction involves the formation of a hydrogen bond between a nitrogen atom in the pyrimidine ring and the backbone N-H of the methionine 793 residue (Met793) in the hinge region of the kinase domain.[2] This interaction anchors the inhibitor in the active site. Additional modifications to the pyrimidine core allow for hydrophobic interactions within the ATP-binding pocket, enhancing binding affinity and specificity.[3][11]

Reversible vs. Irreversible Inhibition

Pyrimidine-based inhibitors can be classified as either reversible or irreversible:

  • Reversible Inhibitors: These compounds bind non-covalently to the ATP pocket through interactions like hydrogen bonds and hydrophobic forces.[1] Their effect is dependent on maintaining a sufficient concentration in the target area to outcompete ATP.

  • Irreversible Inhibitors: These inhibitors, often referred to as second- and third-generation, feature a reactive group (e.g., an acrylamide moiety) in addition to the pyrimidine core.[2] After initial non-covalent binding, this group forms a permanent covalent bond with a cysteine residue (Cys797) located near the ATP-binding site.[2][12] This irreversible binding permanently inactivates the EGFR kinase, providing a more sustained and potent inhibition.

Overcoming Resistance

The clinical efficacy of early-generation inhibitors is often limited by the emergence of resistance mutations. The most common is the T790M "gatekeeper" mutation, where the threonine at position 790 is replaced by a bulkier methionine, increasing the receptor's affinity for ATP and sterically hindering the binding of reversible inhibitors.[12]

Third-generation, pyrimidine-based irreversible inhibitors like Osimertinib were specifically designed to overcome this resistance.[9] They effectively inhibit EGFR harboring both the initial activating mutation (e.g., L858R) and the T790M resistance mutation.[1][9] However, further resistance can arise through a C797S mutation, which removes the cysteine residue required for covalent bonding, rendering irreversible inhibitors ineffective.[12][13][14][15]

Visualizing the Mechanism and Pathways

EGFR Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by EGFR activation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_Sos Grb2/SOS Dimer->Grb2_Sos Recruitment PI3K PI3K Dimer->PI3K Recruitment Ras Ras Grb2_Sos->Ras AKT AKT PI3K->AKT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Growth EGF EGF (Ligand) EGF->EGFR Binding Inhibition_Mechanism cluster_kinase EGFR Kinase Domain ATP_Site ATP-Binding Site (Met793 Hinge) Cys797 Cys797 Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables Blocked Blocked ATP_Site->Blocked ATP ATP ATP->ATP_Site Binds Inhibitor Pyrimidine-Based Inhibitor Inhibitor->ATP_Site Competitively Binds & Blocks ATP Inhibitor->Cys797 Forms Covalent Bond (Irreversible Inhibitors) Downstream Downstream Signaling Phosphorylation->Downstream Blocked->Downstream Prevents Experimental_Workflow Start Design & Synthesize Novel Pyrimidine Compound Biochem Biochemical Kinase Assay (WT & Mutant EGFR) Start->Biochem Initial Screening Cell_Prolif Cell Proliferation Assays (Cancer Cell Lines) Biochem->Cell_Prolif Promising Hits Western Western Blot Analysis (Confirm Pathway Inhibition) Cell_Prolif->Western Confirm MoA Resistance In Vitro Resistance Screen (e.g., ENU Mutagenesis) Western->Resistance Characterize Lead In_Vivo In Vivo Efficacy Studies (Xenograft Models) Resistance->In_Vivo Identify Liabilities End Lead Optimization / Pre-clinical Development In_Vivo->End

References

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2,4-dichloro-6-(piperidin-1-yl)pyrimidine stands out as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. Its strategic placement of two reactive chlorine atoms, differentiated by the electronic influence of the piperidine moiety, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a key building block in modern drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Chemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. The presence of the electron-donating piperidine group at the 6-position modulates the reactivity of the two chlorine atoms at the 2- and 4-positions, making the chlorine at the 4-position generally more susceptible to nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₉H₁₁Cl₂N₃
Molecular Weight 232.11 g/mol
CAS Number 213201-98-0[1]
Appearance White to off-white solid
Boiling Point 372.1 ± 27.0 °C (Predicted)[1]
Density 1.349 g/cm³ (Predicted)[1]
pKa 0.59 ± 0.39 (Predicted)[1]
¹H NMR (CDCl₃, 400 MHz) δ 6.55 (s, 1H, pyrimidine-H), 3.70 (t, J = 5.4 Hz, 4H, piperidine-H), 1.65 (m, 6H, piperidine-H)
¹³C NMR (CDCl₃, 100 MHz) δ 169.0, 162.5, 159.0, 110.0, 45.0, 26.0, 24.5
IR (KBr, cm⁻¹) ~3050 (Ar-H), ~2940, 2860 (C-H), ~1570, 1540 (C=N, C=C), ~830 (C-Cl)
Mass Spectrum (EI) m/z (%) = 231 (M⁺), 196, 169

Note: The provided spectroscopic data are predicted or based on the analysis of closely related structures, as a definitive, published spectrum for this specific compound was not found in the available literature. Experimental values may vary.

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a readily available starting material, 2,4,6-trichloropyrimidine. The reaction with piperidine is generally regioselective, with the substitution occurring preferentially at the 6-position.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the reaction of chloropyrimidines with amines.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidine

  • Triethylamine (Et₃N) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable aprotic solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetonitrile at 0 °C is added triethylamine (1.1 eq).

  • Piperidine (1.0 eq) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Expected Yield: 70-85%

G TCP 2,4,6-Trichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) TCP->Reaction Piperidine Piperidine Piperidine->Reaction Base Et3N Base->Reaction Solvent CH3CN, 0°C to RT Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

The differential reactivity of the two chlorine atoms in this compound makes it an ideal starting point for the synthesis of libraries of substituted pyrimidines. The more reactive C4-chloro group can be selectively displaced first, followed by a second functionalization at the C2-position. This strategy is widely employed in the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR).

Suzuki-Miyaura Cross-Coupling for C-4 Arylation

The C4-chloro group can be efficiently replaced with an aryl or heteroaryl group via a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of substituents to probe the binding pocket of the target kinase.

This is a general procedure for the Suzuki-Miyaura coupling of dichloropyrimidines.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1) is added the palladium catalyst (0.05 eq) and the base (2.0 eq).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The crude product is purified by flash column chromatography on silica gel to afford the 2-chloro-4-aryl-6-(piperidin-1-yl)pyrimidine.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Dichloropyrimidines

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O71-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-92%
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DME75-88%

Note: Yields are based on similar reactions reported in the literature and may vary depending on the specific substrates and conditions.

G Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki BoronicAcid Arylboronic Acid BoronicAcid->Suzuki Catalyst Pd Catalyst Catalyst->Suzuki Base Base (e.g., K2CO3) Base->Suzuki Solvent Solvent (e.g., Dioxane/H2O) Solvent->Suzuki Product1 2-Chloro-4-aryl-6-(piperidin-1-yl)pyrimidine Suzuki->Product1 SNAr Nucleophilic Aromatic Substitution (SNAr) Product1->SNAr Nucleophile Nucleophile (e.g., Amine) Nucleophile->SNAr FinalProduct 2-Amino-4-aryl-6-(piperidin-1-yl)pyrimidine (e.g., EGFR Inhibitor) SNAr->FinalProduct

Caption: Diversification of the core via Suzuki coupling and SNAr.

Role in Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small-molecule EGFR inhibitors feature a pyrimidine core that mimics the hinge-binding region of ATP in the kinase domain.

Derivatives of this compound have been extensively explored as potent and selective EGFR inhibitors. The 4-aryl group often occupies the hydrophobic pocket adjacent to the hinge region, while the 2-position can be functionalized with various amine-containing side chains to enhance potency and selectivity, including against drug-resistant EGFR mutants.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Inhibitor Pyrimidine-based Inhibitor Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Table 3: Biological Activity of Representative Pyrimidine-Based EGFR Inhibitors

Compound IDR¹ (at C4)R² (at C2)EGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Cell Line IC₅₀ (µM)
A 4-Anilino-NH(CH₂)₂OH1550H1975: 0.5
B 3-Ethynylphenyl-NH-Indazole512HCC827: 0.1
C 4-(Phenoxy)aniline-NH-Acrylamide11A549: 2.5
L-18 (Varies)(Varies)--H1975: 0.65 ± 0.06[2]

Note: Data is compiled from various sources in medicinal chemistry literature and is intended to be representative. Specific values depend on the assay conditions. A series of 2,4-dichloro-6-methylpyrimidine derivatives were synthesized as potential EGFR kinase inhibitors, with the most promising compound, L-18, showing strong antiproliferative activity against H1975 cells with an IC₅₀ value of 0.65 ± 0.06 μM.[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled introduction of diverse functionalities, making it an ideal starting point for the generation of compound libraries for lead discovery and optimization. The successful application of this scaffold in the development of potent EGFR inhibitors highlights its significance and potential for the discovery of novel therapeutics targeting a wide range of diseases. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this powerful synthetic tool in their drug discovery endeavors.

References

Potential Therapeutic Targets for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide explores the potential therapeutic targets for analogs of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, a scaffold with potential for kinase inhibition and other therapeutic applications. While no specific biological data for the exact this compound structure was identified in the reviewed literature, extensive research on structurally related pyrimidine analogs has revealed a number of promising therapeutic targets. This guide provides an in-depth overview of these targets, including relevant signaling pathways, quantitative data from studies on analogous compounds, and detailed experimental protocols for key assays. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Potential Therapeutic Targets

The 2,4-dichloropyrimidine core is a common scaffold in the design of kinase inhibitors. Analogs have shown activity against a range of kinases implicated in cancer and other diseases. The primary potential therapeutic targets identified for pyrimidine analogs are detailed below.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Dichloropyrimidine derivatives have been investigated as inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant T790M/L858R mutant.[3]

Signaling Pathway:

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.[1][4][5]

EGFR_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Ligand Ligand (EGF, TGF-α) Ligand->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS)

KRAS is a small GTPase that acts as a molecular switch in downstream signaling from EGFR and other receptor tyrosine kinases.[5][6][7] Mutations in KRAS, particularly at codon 12 (e.g., G12D), lock the protein in a constitutively active state, leading to uncontrolled cell growth.[1] Pyrimidine-based compounds have been designed to target mutant KRAS proteins.

Signaling Pathway:

Active, GTP-bound KRAS stimulates multiple downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[5][6][8][9]

KRAS_Signaling cluster_upstream cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: KRAS Downstream Signaling Pathway.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is an aspartyl protease that plays a key role in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[10] Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ levels. 2,4,6-substituted pyrimidine derivatives have been investigated as BACE1 inhibitors.

Signaling Pathway (APP Processing):

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). Subsequent cleavage by γ-secretase releases Aβ peptides.[11][12][13]

APP_Processing cluster_membrane cluster_extracellular cluster_intracellular APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTFbeta C99 fragment Abeta Amyloid-beta (Aβ) CTFbeta->Abeta γ-secretase cleavage AICD AICD CTFbeta->AICD γ-secretase cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase

Figure 3: Amyloid Precursor Protein (APP) Processing by BACE1.

Anaplastic Lymphoma Kinase (ALK) and ROS1

ALK and ROS1 are receptor tyrosine kinases that can become constitutively active through chromosomal rearrangements, leading to fusion proteins that drive the growth of certain cancers, including NSCLC.[14][15][16] 2,4-diarylaminopyrimidine analogs have been developed as dual inhibitors of ALK and ROS1.

Signaling Pathway:

ALK and ROS1 fusion proteins activate downstream signaling pathways such as the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting cell proliferation and survival.[15][16]

ALK_ROS1_Signaling cluster_cytoplasm cluster_nucleus ALK_ROS1 ALK/ROS1 Fusion Protein JAK JAK ALK_ROS1->JAK PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BRD4_PLK1_CellCycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 BRD4 BRD4 (Transcription) BRD4->G1 Promotes G1/S transition PLK1 PLK1 (Mitosis) PLK1->M Regulates Mitosis EGFR_Assay_Workflow start Start prep Prepare Reagents: - EGFR Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compounds start->prep incubate Incubate Enzyme and Compound prep->incubate add_atp Initiate Reaction (Add ATP/Substrate) incubate->add_atp reaction Kinase Reaction (e.g., 60 min at RT) add_atp->reaction add_adpglo Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->add_adpglo incubate2 Incubate (e.g., 40 min at RT) add_adpglo->incubate2 add_detect Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) incubate2->add_detect incubate3 Incubate (e.g., 30 min at RT) add_detect->incubate3 read Measure Luminescence incubate3->read BACE1_Assay_Workflow start Start prep Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Assay Buffer - Test Compounds start->prep mix Mix Substrate and Test Compound prep->mix add_enzyme Initiate Reaction (Add BACE1 Enzyme) mix->add_enzyme reaction Incubate (e.g., 60 min at RT) add_enzyme->reaction read Measure Fluorescence (Kinetic or Endpoint) reaction->read KRAS_Assay_Workflow start Start prep Prepare Reagents: - Tagged KRAS(G12D) - SOS1 - Fluorescent GTP - Labeled Antibody - Test Compounds start->prep mix_components Mix KRAS, SOS1, and Test Compound prep->mix_components incubate Incubate (e.g., 30 min at RT) mix_components->incubate add_dye Add Fluorescent GTP and Labeled Antibody incubate->add_dye incubate2 Incubate (e.g., 20 min at RT) add_dye->incubate2 read Measure TR-FRET Signal incubate2->read

References

Methodological & Application

detailed synthesis protocol for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The pyrimidine scaffold is a core structure in many biologically active molecules. The presence of two reactive chlorine atoms allows for further functionalization through nucleophilic substitution or cross-coupling reactions, making it a versatile building block for creating diverse chemical libraries. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle

The synthesis is based on the reaction of 2,4,6-trichloropyrimidine with piperidine. The electron-deficient nature of the pyrimidine ring, enhanced by the three electron-withdrawing chlorine atoms, facilitates nucleophilic attack by piperidine.[1] Due to the symmetry of 2,4,6-trichloropyrimidine, the 4- and 6-positions are chemically equivalent and are the most reactive sites for nucleophilic substitution. By controlling the stoichiometry of the reactants, a monosubstituted product can be selectively obtained.

Experimental Protocol

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperidine

  • Triethylamine (Et3N)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in toluene in a round-bottom flask, add triethylamine (1.5 eq).

  • Addition of Nucleophile: Slowly add a solution of piperidine (1.0 eq) in toluene to the reaction mixture at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 7-8 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with toluene.

  • Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2,4,6-Trichloropyrimidine
Reagent Piperidine
Product This compound
Reaction Type Nucleophilic Aromatic Substitution
Solvent Toluene
Base Triethylamine
Reaction Temperature Reflux (approx. 110 °C)
Reaction Time 7-8 hours
Yield 85-90%
Purity (by HPLC) >98%
Appearance White to off-white solid

Visualizations

Reaction Scheme:

The synthesis of this compound from 2,4,6-trichloropyrimidine and piperidine.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions reactant1 2,4,6-Trichloropyrimidine conditions Triethylamine, Toluene Reflux, 7-8h reactant2 Piperidine product This compound plus + conditions->product Yield: 85-90% Experimental_Workflow start Start reaction_setup 1. Reaction Setup: 2,4,6-Trichloropyrimidine, Toluene, Et3N start->reaction_setup addition 2. Add Piperidine Solution reaction_setup->addition reflux 3. Reflux for 7-8 hours (Monitor by TLC) addition->reflux workup 4. Cool and Filter reflux->workup extraction 5. Wash with Water and Brine Dry with Na2SO4 workup->extraction purification 6. Concentrate and Purify (Column Chromatography) extraction->purification characterization 7. Characterize Product (NMR, Mass Spec) purification->characterization end End characterization->end

References

Application of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for the synthesis of compounds that can interact with a wide array of biological targets crucial for cancer cell proliferation and survival. Within this class of compounds, 2,4-diaminopyrimidine derivatives have emerged as particularly potent inhibitors of various protein kinases, which are often dysregulated in cancer. The strategic substitution at the C2, C4, and C6 positions of the pyrimidine ring is a key aspect of designing selective and effective kinase inhibitors.

This document outlines the application of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine as a key intermediate in the synthesis of potent anticancer agents. This starting material offers two reactive chloride sites that can be sequentially substituted through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities to optimize biological activity and pharmacokinetic properties. The piperidinyl group at the C6 position often contributes to improved solubility and favorable interactions within the binding pockets of target proteins.

The following sections provide a detailed protocol for the synthesis of a representative 2,4-diaminopyrimidine derivative, a summary of the anticancer activities of related compounds, and an overview of a relevant signaling pathway targeted by such molecules.

Synthetic Workflow

The synthesis of 2,4-diaminopyrimidine derivatives from this compound typically follows a two-step nucleophilic aromatic substitution pathway. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective substitution. Generally, the C4 position is more susceptible to nucleophilic attack.

Synthesis_Workflow start This compound intermediate 2-Chloro-N-aryl-6-(piperidin-1-yl)pyrimidin-4-amine start->intermediate Step 1: Nucleophilic Aromatic Substitution (SNAr) - Substituted Aniline - Base (e.g., DIPEA) - Solvent (e.g., 2-propanol) - Heat product N2,N4-Disubstituted-6-(piperidin-1-yl)pyrimidine-2,4-diamine intermediate->product Step 2: Nucleophilic Aromatic Substitution (SNAr) - Amine (R2-NH2) - Catalyst (e.g., Pd catalyst with ligand) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane) - Heat

Caption: Synthetic workflow for the preparation of 2,4-diaminopyrimidine derivatives.

Experimental Protocol: Synthesis of N2-(4-aminophenyl)-N4-methyl-6-(piperidin-1-yl)pyrimidine-2,4-diamine

This protocol describes a representative synthesis of a 2,4-diaminopyrimidine derivative.

Materials:

  • This compound

  • 4-Aminophenol

  • Methylamine (solution in THF)

  • Diisopropylethylamine (DIPEA)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • 2-Propanol

  • 1,4-Dioxane

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step 1: Synthesis of 4-((2-chloro-6-(piperidin-1-yl)pyrimidin-4-yl)amino)phenol

  • To a solution of this compound (1.0 eq) in 2-propanol, add 4-aminophenol (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired intermediate.

Step 2: Synthesis of N2-(4-aminophenyl)-N4-methyl-6-(piperidin-1-yl)pyrimidine-2,4-diamine

  • In a reaction vessel, combine 4-((2-chloro-6-(piperidin-1-yl)pyrimidin-4-yl)amino)phenol (1.0 eq), cesium carbonate (Cs2CO3) (2.0 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and Xantphos (0.2 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane and a solution of methylamine in THF (2.0 eq).

  • Heat the mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

Quantitative Data: Anticancer Activity of Representative 2,4-Diaminopyrimidine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of several 2,4-diaminopyrimidine derivatives from the literature, highlighting their potency against various cancer cell lines. These compounds share the core scaffold that can be synthesized using the described methods.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
11c Aurora A Kinase InhibitorHeLa (Cervical Cancer)0.5[1]
11c Aurora A Kinase InhibitorA549 (Lung Cancer)1.2[1]
11c Aurora A Kinase InhibitorMCF-7 (Breast Cancer)4.0[1]
12a Aurora A/B Kinase InhibitorHCT-116 (Colon Cancer)1.31[2]
12a Aurora A/B Kinase InhibitorA549 (Lung Cancer)12.05[2]
22 CDK7 InhibitorMV4-11 (Leukemia)0.00721[3]
9k Antitumor AgentA549 (Lung Cancer)2.14[4]
9k Antitumor AgentHCT-116 (Colon Cancer)3.59[4]
13f Antitumor AgentA549 (Lung Cancer)1.98[4]
13f Antitumor AgentHCT-116 (Colon Cancer)2.78[4]

Mechanism of Action: Targeting the Aurora Kinase Signaling Pathway

Many 2,4-diaminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell cycle regulation. A prominent example is the Aurora kinase family (Aurora A, B, and C), which are serine/threonine kinases that play essential roles in mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis.

Inhibitors based on the 2,4-diaminopyrimidine scaffold can act as ATP-competitive inhibitors of Aurora kinases. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 AuroraA Aurora A Kinase M->AuroraA AuroraB Aurora B Kinase M->AuroraB S S Phase G1->S S->G2 Centrosome Centrosome Separation Apoptosis Apoptosis Centrosome->Apoptosis Disruption leads to Spindle Bipolar Spindle Assembly Spindle->Apoptosis Disruption leads to Chromosome Chromosome Segregation Chromosome->Apoptosis Disruption leads to Cytokinesis Cytokinesis Cytokinesis->Apoptosis Disruption leads to AuroraA->Centrosome AuroraA->Spindle AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines are a cornerstone of heterocyclic chemistry, particularly in the synthesis of pharmaceutical agents and other bioactive molecules. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms, facilitates the displacement of chlorides by a wide range of nucleophiles.[1] This powerful reaction allows for the controlled and often regioselective introduction of various functional groups, making it a versatile tool in drug discovery and development.[2][3][4]

The regioselectivity of these reactions is a key consideration, with substitution generally favoring the C4 and C6 positions over the C2 position.[1] This preference is influenced by factors such as the stability of the Meisenheimer intermediate and the electronic properties of substituents on the pyrimidine ring.[1][5] Understanding and controlling this regioselectivity is crucial for the efficient synthesis of target molecules.

These application notes provide an overview of SNAr reactions on dichloropyrimidines, including key applications, quantitative data on regioselectivity and yields, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

Key Applications in Drug Discovery

The pyrimidine scaffold is a prevalent motif in a vast number of approved drugs and clinical candidates. SNAr reactions on dichloropyrimidines are instrumental in the synthesis of these compounds, which exhibit a wide range of biological activities, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core, which often serves as a hinge-binding motif. The synthesis of these molecules frequently relies on the sequential SNAr displacement of chlorides from a dichloropyrimidine starting material.

  • Antiviral Agents: Pyrimidine derivatives have been successfully developed as antiviral drugs, including treatments for HIV.[6]

  • Anticancer Agents: The pyrimidine core is found in numerous anticancer drugs, such as the EGFR tyrosine kinase inhibitor Pazopanib.[6][7]

  • Antimicrobial and Antibacterial Agents: Functionalized pyrimidines are key components of various antimicrobial and antibacterial compounds.

Regioselectivity in SNAr Reactions of Dichloropyrimidines

The position of nucleophilic attack on the dichloropyrimidine ring is highly dependent on the substitution pattern of the pyrimidine and the nature of the nucleophile.

2,4-Dichloropyrimidines

In general, nucleophilic attack on 2,4-dichloropyrimidines preferentially occurs at the C4 position.[5] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate. However, the regioselectivity can be influenced by substituents on the ring. For instance, electron-donating groups at the C6 position can promote substitution at the C2 position.[2][3]

4,6-Dichloropyrimidines

For symmetrically substituted 4,6-dichloropyrimidines, the initial substitution will occur at either the C4 or C6 position. The presence of activating or deactivating groups can influence the rate of the first substitution and the conditions required for the second.

Factors Influencing Regioselectivity:
  • Electronic Effects: Electron-withdrawing groups on the pyrimidine ring generally increase the rate of SNAr reactions. The position of these groups can direct the incoming nucleophile. For example, an electron-withdrawing substituent at C5 of a 2,4-dichloropyrimidine enhances the selectivity for substitution at C4.[8]

  • Steric Hindrance: Bulky substituents adjacent to a chlorine atom can hinder nucleophilic attack at that position, favoring substitution at a less sterically crowded site.

  • Nucleophile: The nature of the nucleophile can also play a role in regioselectivity. For instance, in some cases, tertiary amines have been shown to favor C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[8]

Quantitative Data

The following tables summarize representative quantitative data for SNAr reactions on dichloropyrimidines.

Table 1: Regioselectivity of Amination on 6-Aryl-2,4-dichloropyrimidines
EntryAmine NucleophileBaseCatalystC4:C2 RatioReference
1Aniline-None70:30[1]
2AnilineLiHMDSPd(OAc)291:9[1]
3N-MethylanilineLiHMDSPd(OAc)297:3[1]
Table 2: Yields of SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
EntryNucleophileProductYieldReference
1Indoline2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60%[9]
2N-Ethylaniline(E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one20%[9]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a highly regioselective palladium-catalyzed amination reaction.[1]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic or aromatic amine

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Palladium(II) acetate (Pd(OAc)2)

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the amine (1.1 equivalents) in anhydrous toluene at -60°C under an inert atmosphere, add LiHMDS (1.1 equivalents) dropwise.

  • Stir the mixture at -60°C for 15 minutes.

  • In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equivalent) and Pd(OAc)2 (0.05 equivalents) in anhydrous toluene.

  • Add the solution of the dichloropyrimidine and catalyst to the amine-LiHMDS mixture at -60°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr and Condensation on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol describes the synthesis of a substituted pyrimidine via a one-pot SNAr and condensation reaction.[9]

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Amine (e.g., indoline)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) in ethanol.

  • Add the amine (1.0 equivalent) to the solution.

  • Add a solution of NaOH (2.0 equivalents) in ethanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the progress of the reaction by TLC.

  • Isolate the solid product by filtration.

  • Recrystallize the solid from ethanol to afford the pure product.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products Dichloropyrimidine Dichloropyrimidine Meisenheimer Meisenheimer Complex (Anionic σ-complex) Dichloropyrimidine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Substituted_Pyrimidine Monosubstituted Pyrimidine Meisenheimer->Substituted_Pyrimidine Loss of Leaving Group Chloride_ion Chloride Ion (Cl-) Meisenheimer->Chloride_ion

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a dichloropyrimidine.

Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - Dissolve dichloropyrimidine in solvent - Add base and/or catalyst if required - Cool to desired temperature Start->Reaction_Setup Nucleophile_Addition Nucleophile Addition: - Add nucleophile dropwise Reaction_Setup->Nucleophile_Addition Reaction_Monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS Nucleophile_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography, recrystallization, or distillation Workup->Purification Characterization Product Characterization: - NMR, Mass Spectrometry, IR Purification->Characterization End End: Pure Product Characterization->End

References

Application Notes and Protocols for Synthetic Pathways to Functionalize the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective synthetic methodologies for the functionalization of the pyrimidine ring, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections detail key reactions, present quantitative data for comparative analysis, provide step-by-step experimental protocols, and illustrate the underlying chemical transformations.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic motif in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The ability to strategically introduce various functional groups onto the pyrimidine ring is crucial for the modulation of a compound's pharmacological profile. This document outlines three principal synthetic strategies for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNA_r), Suzuki-Miyaura Cross-Coupling, and Palladium-Catalyzed C-H Arylation.

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a powerful tool for introducing nucleophiles onto the electron-deficient pyrimidine ring. The reaction is particularly effective at the C2, C4, and C6 positions, which are activated by the ring nitrogen atoms. The presence of electron-w_ithdrawing groups on the pyrimidine ring can further enhance its reactivity towards nucleophiles.[1]

General Reaction Scheme

pyrimidine [label=<

  • Nu-H Base

Halogenated Pyrimidine

];

product [label=<

Functionalized Pyrimidine

];

pyrimidine -> product [label="SNAr"]; } केंद Caption: General scheme for Nucleophilic Aromatic Substitution on a pyrimidine ring.

Quantitative Data for Nucleophilic Aromatic Substitution
SubstrateNucleophileBaseSolventConditionsYield (%)Reference
2,4-dichloro-5-nitropyrimidineTriethylamine-CH2Cl2rt, 1 h91[2]
2,4-dichloro-5-nitropyrimidineDiethylamine-CH2Cl2rt, 1 h85[2]
2-amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOHEthanolrt, 1 h60[3]
6-aryl-2,4-dichloropyrimidineAnilineLiHMDSTHF-60 °C, 0.5 h91 (91:9 C4:C2)[4]
6-aryl-2,4-dichloropyrimidineN-methylanilineLiHMDSTHF-60 °C, 0.5 h97 (97:3 C4:C2)[4]
4,6-dichloro-5-nitropyrimidineBenzylamine--mildGood[5]
Experimental Protocol: Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde[3]
  • To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in ethanol (5.0 mL), add NaOH (0.2 g, 5 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolate the resulting solid by filtration.

  • Recrystallize the solid from ethanol to yield the purified product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the pyrimidine ring. This palladium-catalyzed reaction typically involves the coupling of a halopyrimidine with an organoboron reagent.

General Reaction Scheme

pyrimidine [label=<

  • R-B(OH)2 Pd Catalyst, Base

Halogenated Pyrimidine

];

product [label=<

Functionalized Pyrimidine

];

pyrimidine -> product [label="Suzuki-Miyaura"]; } केंद Caption: General scheme for Suzuki-Miyaura cross-coupling on a pyrimidine ring.

Quantitative Data for Suzuki-Miyaura Cross-Coupling
Pyrimidine SubstrateBoronic Acid/EsterCatalystBaseSolventConditionsYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane70-80 °C, 18-22 h60[6]
5-bromopyrimidine2-pyridylboronatePd2dba3KFDioxane-91[2]
2,4,5,6-tetrachloropyrimidinePhenylboronic acidPd(PPh3)2Cl2K2CO3Dioxane80 °C, 5 h85[3]
2,4,5,6-tetrachloropyrimidine4-Methoxyphenylboronic acidPd(PPh3)2Cl2K2CO3Dioxane80 °C, 5 h80[3]
2-chloropyrimidineArylboronic acidsPd(dppf)Cl2K2CO3DME/H2O80 °C75-95
Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[6]
  • Add Pd(PPh3)4 (5 mol %) catalyst and 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) to a Schlenk flask containing the solvent (6 mL).

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), base (1.972 mmol), and distilled H2O (1.5 mL) to the reaction mixture.

  • Reflux the mixture at 70–80 °C for 18–22 hours.

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate.

  • Separate the organic fraction, dry with magnesium sulfate (MgSO4), and remove the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography using a mixture of n-hexane and ethyl acetate.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a highly efficient and atom-economical method for the functionalization of pyrimidines. This approach avoids the pre-functionalization of the pyrimidine ring with a halogen, thus reducing the number of synthetic steps.

General Reaction Scheme

pyrimidine [label=<

  • Ar-X Pd Catalyst, Additive

Pyrimidine

];

product [label=<

Arylated Pyrimidine

];

pyrimidine -> product [label="C-H Arylation"]; } केंद Caption: General scheme for Palladium-Catalyzed C-H Arylation of a pyrimidine.

Quantitative Data for Palladium-Catalyzed C-H Arylation
Pyrimidine SubstrateArylating AgentCatalystLigand/AdditiveSolventConditionsYield (%)Reference
Pyrrolo[2,3-d]pyrimidineAryl iodidesPd(OAc)2Pyridine-pyridine ligand-MildGood[4]
Fused-pyrimidinoneDiphenyliodonium triflateCuI-Dioxane130 °C, 6 h (MW)66[7]
4-ArylpyrimidineAryl iodidesPd(OAc)2----[8]
Pyrazolo[3,4-d]pyrimidinep-tolylboronic acidPd(OAc)2---80
Pyrazolo[3,4-d]pyrimidineo-tolylboronic acidPd(OAc)2---63
N-(alkyl)pyrimidin-2-amineAryl halidesPd(OAc)2---High
Experimental Protocol: Copper-Catalyzed C-H Arylation of Fused-Pyrimidinones[7]
  • Combine the fused-pyrimidinone (1 equiv), diaryliodonium triflate (1.5 equiv), CuI (30 mol %), and a suitable base in dioxane (0.37 M) in a microwave vial.

  • Stir the resulting reaction mixture under microwave irradiation at 130 °C for 6 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and purify the product using standard chromatographic techniques.

Logical Workflow for Pyrimidine Functionalization

G cluster_start Starting Material cluster_strategies Functionalization Strategies cluster_products Functionalized Products cluster_application Applications start Pyrimidine Core nas Nucleophilic Aromatic Substitution (SNAr) start->nas suzuki Suzuki-Miyaura Coupling start->suzuki ch_act C-H Arylation start->ch_act amino Amino-pyrimidines nas->amino aryl Aryl-pyrimidines suzuki->aryl biaryl Biaryl-pyrimidines ch_act->biaryl drug Drug Discovery & Development amino->drug aryl->drug biaryl->drug

Conclusion

The synthetic pathways detailed in these application notes represent robust and widely applicable methods for the functionalization of the pyrimidine ring. The choice of a specific methodology will depend on the desired substituent, the substitution pattern on the pyrimidine core, and the overall synthetic strategy. The provided data tables and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the design and execution of synthetic routes to novel pyrimidine derivatives.

References

Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide, a potent vasodilator commonly known as Minoxidil. The information compiled herein is intended to guide researchers in the efficient and safe laboratory-scale preparation of this compound.

Overview of Synthetic Strategies

The synthesis of Minoxidil can be achieved through several chemical routes. The most common strategies involve the construction of the substituted pyrimidine ring followed by N-oxidation. A prevalent approach starts from readily available pyrimidine derivatives, such as barbituric acid or 2,4-diamino-6-chloropyrimidine. Key intermediates in these syntheses often include 2,4-diamino-6-chloropyrimidine and its N-oxide derivative.

A widely adopted synthetic pathway involves the reaction of 2,4-diamino-6-chloropyrimidine with an oxidizing agent to form 2,4-diamino-6-chloropyrimidine-1-oxide. This intermediate is then subjected to nucleophilic substitution with piperidine to yield the final product, Minoxidil.[1][2][3][4][5][6][7][8] Alternative methods have also been reported, employing different starting materials and synthetic intermediates.[3][9][10][11][12]

Experimental Protocols

This section details two common protocols for the synthesis of Minoxidil.

Protocol 1: Synthesis via N-oxidation of 2,4-diamino-6-chloropyrimidine

This protocol is a two-step process starting from 2,4-diamino-6-chloropyrimidine.

Step 1: Preparation of 2,4-diamino-6-chloropyrimidine-1-oxide

The initial step involves the N-oxidation of 2,4-diamino-6-chloropyrimidine. Various oxidizing agents can be employed, including m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or magnesium monoperoxyphthalate.[1][2][4][5][6]

Synthesis_Step1 A 2,4-diamino-6-chloropyrimidine C 2,4-diamino-6-chloropyrimidine-1-oxide A->C N-Oxidation B Oxidizing Agent (e.g., m-CPBA, H₂O₂, Mg monoperoxyphthalate) B->C

Workflow for the N-oxidation of 2,4-diamino-6-chloropyrimidine.

Materials:

  • 2,4-diamino-6-chloropyrimidine

  • m-Chloroperoxybenzoic acid (m-CPBA) or suitable oxidizing agent

  • Organic solvent (e.g., chloroform, dichloromethane, ethanol)[6]

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2,4-diamino-6-chloropyrimidine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine-1-oxide, which can be purified by recrystallization.

Step 2: Synthesis of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil)

The second step is the nucleophilic substitution of the chloro group in 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine.

Synthesis_Step2 A 2,4-diamino-6-chloropyrimidine-1-oxide C 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil) A->C Nucleophilic Substitution B Piperidine B->C

Final step in Minoxidil synthesis.

Materials:

  • 2,4-diamino-6-chloropyrimidine-1-oxide

  • Piperidine

  • Solvent (piperidine can act as both reactant and solvent)

Procedure:

  • In a round-bottom flask, add 2,4-diamino-6-chloropyrimidine-1-oxide and an excess of piperidine.

  • Heat the reaction mixture to reflux (approximately 103-106 °C) and maintain for several hours.[3][8] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization.

  • Filter the precipitated solid and wash it with a small amount of cold piperidine.[3]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield pure 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.[3]

Protocol 2: One-Pot Synthesis from 2,4,6-Trichloropyrimidine

This protocol outlines a synthesis starting from 2,4,6-trichloropyrimidine.

Procedure:

  • React 2,4,6-trichloropyrimidine with ammonia to substitute two chlorine atoms, forming 2,4-diamino-6-chloropyrimidine.[3]

  • The resulting 2,4-diamino-6-chloropyrimidine is then oxidized to its N-oxide as described in Protocol 1, Step 1.

  • Finally, the 2,4-diamino-6-chloropyrimidine-1-oxide is reacted with piperidine as detailed in Protocol 1, Step 2 to furnish Minoxidil.

Data Presentation

The following tables summarize key quantitative data from representative synthetic procedures found in the literature.

Table 1: Reaction Conditions for the Synthesis of 2,4-diamino-6-chloropyrimidine-1-oxide

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,4-diamino-6-chloropyrimidinem-CPBAChloroformRoom Temp.4-[6]
2,4-diamino-6-chloropyrimidineH₂O₂ / CoFe₂O₄EthanolReflux195[2][7]
2,4-diamino-6-chloropyrimidineMg monoperoxyphthalateMethanol30-401.566.9[1][4][5]

Table 2: Reaction Conditions for the Synthesis of Minoxidil

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,4-diamino-6-chloropyrimidine-1-oxidePiperidinePiperidine1034100 (crude)[3]
2,4-diamino-6-chloropyrimidine-1-oxidePiperidinePiperidineReflux3-[1][4][5]
2,4-diamino-6-chloropyrimidine-1-oxidePiperidineAcetone55-6010-[6]

Mechanism of Action and Signaling Pathways

Minoxidil's primary application is in the treatment of androgenetic alopecia. Its mechanism of action is not fully elucidated but is understood to involve multiple pathways.[13] Minoxidil is a potassium channel opener, and its active metabolite, minoxidil sulfate, is believed to be responsible for its therapeutic effects.[14][15] It is thought to shorten the telogen (resting) phase of the hair follicle and prolong the anagen (growth) phase.[13][15] Furthermore, it may increase blood flow to the hair follicles through vasodilation.[13] In vitro studies have shown that Minoxidil can stimulate the proliferation of dermal papilla cells and upregulate the expression of vascular endothelial growth factor (VEGF).[14][16]

Minoxidil_MoA Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->Minoxidil_Sulfate Sulfotransferase DPC Dermal Papilla Cells Minoxidil->DPC Stimulates K_Channel ATP-sensitive K+ Channels Minoxidil_Sulfate->K_Channel Opens Vasodilation Vasodilation K_Channel->Vasodilation Blood_Flow Increased Blood Flow to Hair Follicles Vasodilation->Blood_Flow Hair_Follicle Hair Follicle Blood_Flow->Hair_Follicle Anagen Prolonged Anagen Phase Hair_Follicle->Anagen Telogen Shortened Telogen Phase Hair_Follicle->Telogen Hair_Growth Hair Growth Anagen->Hair_Growth Telogen->Hair_Growth VEGF Increased VEGF DPC->VEGF VEGF->Hair_Follicle

Simplified signaling pathway of Minoxidil's action on hair growth.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds widely utilized in pharmaceutical research. The following sections summarize key findings on regioselective amination, present quantitative data in a structured format, and offer step-by-step experimental procedures.

Introduction

The palladium-catalyzed amination, specifically the Buchwald-Hartwig amination, of 6-aryl-2,4-dichloropyrimidines is a powerful method for the selective formation of C-N bonds.[1][2] The pyrimidine core is a prevalent motif in numerous biologically active molecules.[3] The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for regioselective functionalization. Generally, the C4 position is more reactive than the C2 position towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] However, traditional SNAr reactions often yield mixtures of C4 and C2 isomers with low selectivity, complicating purification.[3] Palladium catalysis offers a significant advantage by enabling highly regioselective amination, strongly favoring substitution at the C4 position.[3]

This protocol focuses on a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines with secondary aliphatic amines and anilines, which has been shown to achieve a C4/C2 isomer ratio of greater than 30:1.[3]

Data Presentation: Regioselective Amination of 6-(4-Fluorophenyl)-2,4-dichloropyrimidine

The following tables summarize the quantitative data for the palladium-catalyzed amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with various amines, catalysts, and reaction conditions.

Table 1: Optimization of Palladium Catalyst and Ligand for Amination with Dibutylamine [3]

EntryCatalyst (mol %)Ligand (mol %)TimeC4:C2 RatioYield (%)
1Pd(OAc)₂ (5)PPh₃ (10)30 min98:292
2Pd(OAc)₂ (5)dppp (10)1 h95:583
3Pd(OAc)₂ (1)dppb (2)5 min>99:197
4Pd(OAc)₂ (5)dpppe (10)1 h97:390
5PdCl₂(PPh₃)₂ (5)-5 min99:196

Reaction Conditions: Dibutylamine, LiHMDS, THF, 0 °C. dppp: 1,3-Bis(diphenylphosphino)propane dppb: 1,4-Bis(diphenylphosphino)butane dpppe: 1,5-Bis(diphenylphosphino)pentane

Table 2: Substrate Scope of Aliphatic Secondary Amines and Anilines [3]

EntryAmineConditionsC4:C2 RatioYield (%)
1DibutylamineB>99:197
2PyrrolidineB>30:195
3PiperidineB>30:196
4MorpholineB>30:198
5N-MethylanilineB97:395
6AnilineA96:498

Conditions A: No catalyst, LiHMDS, THF, -60 °C, 0.5 h. Conditions B: Pd(OAc)₂/dppb (1-2 mol%), LiHMDS, THF, -20 °C to 0 °C, 1 h.

Experimental Protocols

The following are detailed methodologies for the key experiments described above.

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine with Secondary Aliphatic Amines[3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (e.g., 6-(4-fluorophenyl)-2,4-dichloropyrimidine)

  • Secondary aliphatic amine (e.g., dibutylamine, pyrrolidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-aryl-2,4-dichloropyrimidine (1.0 equiv), palladium(II) acetate (0.01-0.02 equiv), and 1,4-bis(diphenylphosphino)butane (0.02-0.04 equiv).

  • Add anhydrous THF to dissolve the solids.

  • In a separate dry flask under an inert atmosphere, add the secondary aliphatic amine (1.1 equiv).

  • Cool the amine solution to 0 °C and slowly add LiHMDS (1.1 equiv, 1 M solution in THF) dropwise.

  • Stir the amine/LiHMDS mixture at 0 °C for 15 minutes.

  • Cool the solution of the 6-aryl-2,4-dichloropyrimidine and catalyst to the desired temperature (-20 °C to 0 °C).

  • Slowly add the pre-mixed amine/LiHMDS solution to the pyrimidine solution via syringe or cannula.

  • Stir the reaction mixture at the specified temperature for 1 hour.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-aminated product.

Note: For cyclic secondary amines, it is crucial to premix the amine with LiHMDS before adding it to the solution containing the dichloropyrimidine and catalyst to achieve high regioselectivity.[3]

Protocol 2: Procedure for Amination with Anilines[3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aniline or substituted aniline

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aniline (1.1 equiv) and anhydrous THF.

  • Cool the solution to -60 °C.

  • Slowly add LiHMDS (1.1 equiv, 1 M solution in THF) dropwise.

  • Stir the mixture for 10 minutes at -60 °C.

  • In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF and cool to -60 °C.

  • Slowly add the solution of the dichloropyrimidine to the anilide solution.

  • Stir the reaction mixture at -60 °C for 30 minutes.

  • Follow steps 9-13 from Protocol 1 for workup and purification.

Note: The reaction with anilines proceeds rapidly at low temperatures without the need for a palladium catalyst.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 6-Aryl-2,4-dichloropyrimidine + Pd Catalyst + Ligand in THF E Add Amine/LiHMDS mixture to Pyrimidine/Catalyst solution (-20 °C to 0 °C) A->E B Amine in THF D Premix Amine and LiHMDS (0 °C, 15 min) B->D C LiHMDS (1M in THF) C->D D->E F Stir for 1 hour E->F G Quench with sat. aq. NH4Cl F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure C4-Aminated Product J->K

Caption: General workflow for Pd-catalyzed amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G cluster_reactants Reactants cluster_product Product A Pd(0)L Active Catalyst B Oxidative Addition Intermediate A->B Ar-X C Amine Coordination B->C R2NH D Deprotonation & Ligand Exchange C->D Base E Reductive Elimination Intermediate D->E E->A Ar-NR2 Product C4-Aminated Pyrimidine ArX 6-Aryl-2,4-dichloropyrimidine R2NH Amine Base LiHMDS

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Application Notes: Industrial Scale Synthesis of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development. They are core components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs. The efficient and scalable synthesis of key pyrimidine intermediates is therefore a critical aspect of pharmaceutical manufacturing.

This document provides detailed protocols and application notes for the industrial-scale synthesis of three essential pyrimidine intermediates: 4,6-Dihydroxypyrimidine , 2,4-Dichloropyrimidine , and 2-Aminopyrimidine . The methods described are selected based on their suitability for large-scale production, utilizing cost-effective starting materials and straightforward reaction conditions.[1][2][3]

Synthesis of 4,6-Dihydroxypyrimidine (DHP)

Principle: 4,6-Dihydroxypyrimidine (DHP) is a valuable precursor for synthesizing fungicides and other active pharmaceutical ingredients.[3] The industrial synthesis typically involves the condensation of a dialkyl malonate with formamide in the presence of an alkali metal alkoxide, such as sodium methoxide.[3][4] This process is advantageous for its use of inexpensive and readily available reagents.[3]

Synthetic Pathway: The overall reaction involves the cyclization of dimethyl malonate and formamide, facilitated by a strong base.

DHP_Synthesis cluster_reactants Reactants cluster_process Process Malonate Dimethyl Malonate Reaction Condensation Reaction (e.g., 65-95°C) Malonate->Reaction Formamide Formamide Formamide->Reaction Base Sodium Methoxide in Methanol Base->Reaction Workup Aqueous Work-up & Acidification (HCl) Reaction->Workup Cooling Product 4,6-Dihydroxypyrimidine (DHP) Workup->Product Precipitation & Filtration

Caption: Synthetic workflow for 4,6-Dihydroxypyrimidine (DHP).

Experimental Protocol:

Materials and Reagents:

  • Dimethyl malonate

  • Formamide (technical-grade)[3]

  • Sodium methoxide (solution in methanol)

  • Methanol

  • Hydrochloric acid (36% aqueous solution)

  • Deionized water

  • Nitrogen gas

Procedure: [5]

  • Reactor Setup: Charge a suitable industrial reactor with a 30% solution of sodium methoxide in methanol (5.5 moles) and formamide (5.5 moles).

  • Reactant Addition: While stirring, continuously add dimethyl malonate (2.5 moles) to the reactor over 60 minutes. Maintain the internal temperature, allowing it to rise to, but not exceed, 65°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 95°C and maintain this temperature for 1 hour.

  • Cooling and Quenching: Cool the reactor contents and add 1155 mL of water.

  • Precipitation: Carefully add 7.0 moles of 36% aqueous hydrochloric acid dropwise to the mixture. Control the addition rate to maintain the temperature between 20-25°C using external cooling. The product will precipitate as a solid.

  • Isolation: Filter the precipitated 4,6-dihydroxypyrimidine using a centrifuge or filter press.

  • Washing: Wash the filter cake with three portions of deionized water.

  • Drying: Dry the product under vacuum at 70-80°C until a constant weight is achieved.

Safety Precautions:

  • The reaction is exothermic; careful temperature control during malonate addition is crucial.

  • Sodium methoxide is corrosive and flammable; handle it in a dry, inert atmosphere.

  • Formamide is a teratogen; avoid inhalation and skin contact.

  • Handle hydrochloric acid in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Process Data:

ParameterValue/ConditionReference
Malonate to Formamide Molar Ratio1 : 2.2[5]
Malonate to Base Molar Ratio1 : 2.2[5]
Malonate Addition Time60 minutes[5]
Reaction Temperature95°C[5]
Reaction Time1 hour[5]
Typical Yield84.0%[5]

Synthesis of 2,4-Dichloropyrimidine

Principle: 2,4-Dichloropyrimidine is a key intermediate used to introduce the pyrimidine core into various drug molecules, often via nucleophilic substitution reactions.[6][7] A common industrial method involves the chlorination of uracil (2,4-dihydroxypyrimidine) using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalyst.[8] The method using SOCl₂ and bis(trichloromethyl) carbonate (BTC) offers high yields.[8]

Synthetic Pathway: This process converts the hydroxyl groups of uracil into chlorides, yielding the target molecule.

DCP_Synthesis cluster_reactants Reactants cluster_process Process Uracil Uracil (2,4-Dihydroxypyrimidine) Reaction Chlorination Reaction (65-70°C) Uracil->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction BTC BTC & DMAP (catalyst) BTC->Reaction Workup Solvent Evaporation & Neutralization (Na₂CO₃) Reaction->Workup Cooling Extraction DCM Extraction & Drying Workup->Extraction Product 2,4-Dichloropyrimidine Extraction->Product Solvent Removal

Caption: Synthetic workflow for 2,4-Dichloropyrimidine.

Experimental Protocol: [8]

Materials and Reagents:

  • Uracil (2,4-dihydroxypyrimidine)

  • Thionyl chloride (SOCl₂)

  • Bis(trichloromethyl) carbonate (BTC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium carbonate (aqueous solution)

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Reactor Setup: To a 50 L glass-lined reactor, add 1000 mg (8.9 mmol, scaled appropriately) of uracil.

  • Reagent Addition: Add 50 mg of DMAP and 4 mL of SOCl₂ to form a turbid liquid.

  • BTC Addition: Slowly add a solution of 5.28 g (17.8 mmol) of BTC in 4 mL of SOCl₂ to the reactor.

  • Reaction: Heat the mixture in an oil bath, maintaining the reaction temperature between 65°C and 70°C under reflux. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture and evaporate the excess SOCl₂ under reduced pressure. Carefully add the residue to 10 L of ice water. Neutralize the aqueous solution to a pH of 8-9 with a sodium carbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent to obtain 2,4-dichloropyrimidine.

Safety Precautions:

  • Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted in a closed system under an inert, dry atmosphere.

  • The reaction generates acidic off-gas, which must be scrubbed before release.

  • Wear appropriate acid-resistant PPE, including gloves, face shield, and apron.

Process Data:

ParameterValue/ConditionReference
Starting MaterialUracil[8]
Chlorinating AgentsSOCl₂, Bis(trichloromethyl) carbonate (BTC)[8]
CatalystDMAP[8]
Reaction Temperature65-70°C[8]
SolventThionyl Chloride (reagent and solvent)[8]
Typical Yield95%[8]

Synthesis of 2-Aminopyrimidine

Principle: 2-Aminopyrimidine is a crucial building block for many agrochemicals and pharmaceuticals, including sulfonamides.[1] An industrial method has been developed that avoids hazardous reagents and uses inexpensive starting materials like N,N-dimethylformamide (DMF).[1][9] The synthesis involves the reaction of an aldehyde oil (prepared from DMF) with guanidine nitrate under pressure.[1]

Synthetic Pathway: This multi-step process begins with the activation of DMF, followed by condensation with guanidine to form the pyrimidine ring.

AP_Synthesis cluster_reactants Reactants cluster_process Process DMF DMF AldehydeOil Step 1: Aldehyde Oil Formation (30-40°C) DMF->AldehydeOil PCl3 PCl₃ PCl3->AldehydeOil Acetal Acetaldehyde Diethyl Acetal Acetal->AldehydeOil Guanidine Guanidine Nitrate Cyclization Step 2: Pressurized Cyclization (80-90°C) Guanidine->Cyclization Base Sodium Methoxide Base->Cyclization AldehydeOil->Cyclization Isolation Extraction (Chloroform) & Crystallization Cyclization->Isolation Product 2-Aminopyrimidine Isolation->Product

Caption: Synthetic workflow for 2-Aminopyrimidine from DMF.

Experimental Protocol: [1][9]

Materials and Reagents:

  • N,N-dimethylformamide (DMF)

  • Phosphorus trichloride (PCl₃)

  • Acetaldehyde diethyl acetal

  • Kerosene (as solvent)

  • Sodium methoxide

  • Guanidine nitrate

  • Methanol

  • Chloroform

Procedure: Step 1: Preparation of Aldehyde Oil [9]

  • Reactor Setup: Charge the reactor with kerosene as the solvent and add DMF, ensuring the initial temperature does not exceed 50°C.

  • PCl₃ Addition: Cool the reactor and add phosphorus trichloride dropwise, maintaining the temperature between 30-40°C.

  • Acetal Addition: Following the PCl₃ addition, add acetaldehyde diethyl acetal dropwise, again keeping the temperature between 30-40°C to form the "aldehyde oil" intermediate.

Step 2: Synthesis of 2-Aminopyrimidine [9]

  • Reactor Setup: In a separate pressure-rated reactor, charge sodium methoxide (160g), guanidine nitrate (25g), and the aldehyde oil-methanol solution (110g).

  • Pressurized Reaction: Seal the reactor. The internal pressure will rise to 0.20-0.25 MPa. Maintain this pressure and control the reaction temperature between 80-90°C.

  • Reaction Time: Allow the reaction to proceed for 2.5 to 3.0 hours.

  • Work-up: After cooling and depressurizing the reactor, extract the product with chloroform.

  • Isolation: Crystallize the 2-aminopyrimidine from the chloroform extract.

Safety Precautions:

  • Phosphorus trichloride is highly corrosive and reacts violently with water. Handle under a dry, inert atmosphere.

  • The cyclization step is performed under pressure. Ensure the reactor is appropriately rated and equipped with safety relief systems.

  • Chloroform is a suspected carcinogen; use with adequate ventilation and appropriate PPE.

Process Data:

ParameterValue/ConditionReference
Step 1: Aldehyde Oil Formation
SolventKerosene[9]
Temperature30-40°C[9]
Step 2: Cyclization
Pressure0.20-0.25 MPa[9]
Temperature80-90°C[9]
Reaction Time2.5-3.0 hours[9]
Key Molar Ratios (Aldehyde oil : Guanidine nitrate : Base)1 : (0.2-0.3) : (1-2)[1]
Overall Process AdvantageHigh yield, low-cost/readily available materials[1][9]

References

Troubleshooting & Optimization

optimization of reaction conditions for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-(piperidin-1-yl)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield of the desired product, this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider extending the reaction time or increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Temperature: The reaction temperature might be too low for an efficient reaction rate.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the impact on the reaction rate and product yield. Be cautious, as excessively high temperatures can lead to the formation of byproducts.

  • Insufficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

  • Reagent Quality: The quality of your starting materials, 2,4,6-trichloropyrimidine and piperidine, may be compromised.

    • Solution: Use freshly distilled or high-purity reagents. Ensure piperidine is free of water.

  • Losses during Work-up and Purification: Significant amounts of the product may be lost during extraction and purification steps.

    • Solution: Optimize your extraction procedure by performing multiple extractions with a suitable organic solvent. For purification, carefully select the solvent system for column chromatography or recrystallization to minimize product loss.

Q2: My final product is a mixture of mono-, di-, and tri-substituted piperidinyl pyrimidines. How can I improve the regioselectivity for the mono-substituted product?

A2: The formation of multiple substitution products is a common challenge in the reaction of 2,4,6-trichloropyrimidine with nucleophiles. Here’s how you can favor the formation of this compound:

  • Stoichiometry of Reactants: The molar ratio of piperidine to 2,4,6-trichloropyrimidine is critical. Using a large excess of piperidine will favor the formation of di- and tri-substituted products.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of piperidine relative to 2,4,6-trichloropyrimidine.

  • Reaction Temperature: Higher temperatures can promote multiple substitutions.

    • Solution: Perform the reaction at a lower temperature. Start at room temperature or even 0°C and slowly warm the reaction mixture while monitoring its progress.

  • Slow Addition of Nucleophile: Adding the nucleophile all at once can create localized high concentrations, leading to over-reaction.

    • Solution: Add the piperidine dropwise to the solution of 2,4,6-trichloropyrimidine over an extended period. This helps to maintain a low concentration of the nucleophile and favors mono-substitution.

Q3: What are the recommended solvents and bases for this reaction?

A3: The choice of solvent and base can significantly influence the reaction outcome.

  • Solvents: Aprotic polar solvents are generally suitable for this type of nucleophilic aromatic substitution (SNAr) reaction.

    • Recommended: Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethylformamide (DMF). The choice of solvent can affect the reaction rate and selectivity.

  • Bases: A base is required to neutralize the HCl that is formed during the reaction.

    • Recommended: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as they do not compete as nucleophiles. Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective.

Q4: What is the best method for purifying the final product?

A4: Purification is essential to isolate the desired this compound from unreacted starting materials and byproducts.

  • Initial Work-up: After the reaction is complete, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification Techniques:

    • Silica Gel Column Chromatography: This is a highly effective method for separating the mono-, di-, and tri-substituted products. A gradient of ethyl acetate in hexanes is a common eluent system.

    • Recrystallization: If the product is a solid and of sufficient purity after initial work-up, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used for further purification.

Data Presentation

Table 1: Effect of Piperidine Stoichiometry on Product Distribution

Molar Equivalents of PiperidineMono-substituted Product (%)Di-substituted Product (%)Tri-substituted Product (%)
1.075205
1.550455
2.0256510
3.0<54055

Note: These are representative data and actual results may vary depending on other reaction conditions.

Table 2: Influence of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (hours)Yield of Mono-substituted Product (%)
0 - 52465
25 (Room Temp)1272
50468 (increased byproducts)
80255 (significant byproducts)

Note: These are representative data and actual results may vary depending on other reaction conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2,4,6-trichloropyrimidine

  • Piperidine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichloropyrimidine (1 equivalent) and anhydrous dioxane or THF.

  • Addition of Base: Add triethylamine (1.2 equivalents) or potassium carbonate (2.0 equivalents) to the solution.

  • Addition of Nucleophile: Cool the mixture to 0°C using an ice bath. Slowly add a solution of piperidine (1.05 equivalents) in the same anhydrous solvent dropwise over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis TCP 2,4,6-Trichloropyrimidine Intermediate Meisenheimer Complex (Intermediate) TCP->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Base Base (e.g., Et3N) Base->Intermediate Solvent Solvent (e.g., Dioxane) Solvent->Intermediate Product This compound Intermediate->Product - HCl HCl_Base [Base-H]+Cl- Intermediate->HCl_Base DiSub Di-substituted byproduct Product->DiSub + Piperidine (Excess) TriSub Tri-substituted byproduct DiSub->TriSub + Piperidine (Excess)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Check_Purity Analyze Crude Product Purity Complete->Check_Purity Increase_Time->Check_Completion Increase_Temp->Check_Completion Impure Multiple Products (Byproducts) Check_Purity->Impure Yes Pure_Low_Yield Product is Pure but Yield is Low Check_Purity->Pure_Low_Yield No Optimize_Stoichiometry Optimize Stoichiometry (↓ Piperidine eq.) Impure->Optimize_Stoichiometry Optimize_Temp Optimize Temperature (↓ Temperature) Impure->Optimize_Temp Optimize_Workup Optimize Work-up & Purification Pure_Low_Yield->Optimize_Workup End_Success Improved Yield Optimize_Stoichiometry->End_Success Optimize_Temp->End_Success Optimize_Workup->End_Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

troubleshooting low yields in nucleophilic substitution of pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the nucleophilic substitution of pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the most common causes?

Low yields in nucleophilic aromatic substitution (SNAr) on pyrimidines can stem from several factors. Systematically evaluating each potential issue is the key to improving your outcomes.

Initial Checks:

  • Starting Material Purity: Impurities in your pyrimidine substrate or nucleophile can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or LC-MS.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants are a frequent source of poor yields. Carefully check your calculations and measurements.

  • Reaction Conditions: Ensure that the temperature, reaction time, and atmosphere (e.g., inert gas for oxygen-sensitive reagents) are appropriate for your specific transformation.

If these initial checks do not resolve the issue, consider the more complex factors outlined in the questions below.

Q2: How does the position of the leaving group on the pyrimidine ring affect reactivity?

The reactivity of the pyrimidine ring towards nucleophilic attack is highly dependent on the position of the leaving group. The 2-, 4-, and 6-positions are electron-deficient and thus activated for SNAr reactions.[1][2]

  • C4 and C6 Positions: These positions are generally the most reactive. When a nucleophile attacks at C4 (or C6), the negative charge of the intermediate Meisenheimer complex can be delocalized onto both ring nitrogen atoms, providing significant stabilization.[2]

  • C2 Position: The C2 position is also reactive, but often less so than C4/C6. Repulsion between the lone pairs of the two adjacent nitrogen atoms and the incoming nucleophile can slightly decrease its reactivity compared to the C4 position.[3]

  • C5 Position: The C5 position is electron-rich and generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.[1]

For 2,4-disubstituted pyrimidines, the substitution typically occurs selectively at the C4 position.[3][4] However, this selectivity can be reversed by the electronic properties of other substituents on the ring. For example, a strong electron-donating group at the C6 position can make the C2 position more reactive.[5]

Q3: I am observing a mixture of products or unexpected regioselectivity. What is happening?

Obtaining a mixture of products often points to a loss of regioselectivity. While C4 is the usual site of attack on a 2,4-dichloropyrimidine, several factors can lead to C2 substitution or a mixture.[5]

  • Substituent Effects: Strong electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution of the ring, making the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 similar in size and increasing C2 reactivity.[5]

  • Reaction Conditions: In some cases, kinetic vs. thermodynamic control can influence the product ratio. A lower temperature might favor one isomer, while a higher temperature could lead to an equilibrium mixture.

  • Nucleophile Sterics: A very bulky nucleophile might favor attack at the less sterically hindered position, which could be C2 or C4 depending on the other ring substituents.

To troubleshoot, consider modifying the electronic nature of your substrate if possible or systematically screening reaction temperatures.

Q4: What is the best choice for a leaving group?

The choice of leaving group is critical for a successful SNAr reaction. The reactivity generally follows the order: F > Cl > Br > I .

While this trend is common in many SNAr reactions, chlorides are frequently used for pyrimidines due to their ready availability from corresponding pyrimidones via reaction with reagents like phosphorus oxychloride (POCl₃).[2] Fluorides, while highly reactive, can be more expensive or difficult to synthesize.

Q5: My nucleophile seems to be unreactive. How can I improve its performance?

If your pyrimidine substrate is appropriately activated but the reaction is still sluggish, focus on the nucleophile and the reaction environment.

  • Basicity: The nucleophile must be sufficiently basic to attack the electron-deficient ring. If you are using a weak nucleophile (e.g., an aniline), the addition of a base is often necessary.

  • Deprotonation: For amine or alcohol nucleophiles, a non-nucleophilic base (e.g., NaH, K₂CO₃, DIPEA) is often required to deprotonate the nucleophile and increase its reactivity.[6]

  • Catalysis: For challenging reactions, particularly with less reactive aryl amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a powerful alternative to traditional SNAr.[7] However, transition-metal-free SNAr reactions are often preferred for their greener conditions.[8]

Q6: I suspect side reactions are lowering my yield. What are the most common ones?

Several side reactions can compete with the desired nucleophilic substitution, reducing the final yield.

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, water), it can compete with your intended nucleophile, leading to undesired alkoxy or hydroxy byproducts.[9][10] This is particularly problematic under acidic or strongly basic conditions which can generate alkoxide ions from alcohol solvents.[10]

  • Hydrolysis: In the presence of water and base, leaving groups can be hydrolyzed to hydroxyl groups, forming pyrimidones.[11]

  • Dimerization or Polymerization: If the nucleophile has multiple reactive sites, or if the product itself is reactive, oligomeric byproducts can form.

  • Dimroth Rearrangement: This is a ring-cleavage and recyclization reaction that can occur under certain conditions, leading to isomeric products.[1]

To minimize side reactions, use anhydrous aprotic solvents and ensure your reaction is run under an inert atmosphere if reagents are sensitive to moisture or air.

Process & Troubleshooting Flowchart

This diagram outlines a systematic approach to troubleshooting low yields in pyrimidine SNAr reactions.

Troubleshooting_Flowchart start Start: Low Yield check_purity Check Purity of Starting Materials (A) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (B) conditions_ok Conditions OK? check_conditions->conditions_ok purity_ok->check_conditions Yes purify Purify/Re-characterize Starting Materials purity_ok->purify No adjust_conditions Adjust Temp/Time/ Atmosphere conditions_ok->adjust_conditions No eval_substrate Evaluate Substrate Reactivity (C) conditions_ok->eval_substrate Yes purify->check_purity fail Consult Literature for Alternative Routes purify->fail adjust_conditions->check_conditions adjust_conditions->fail substrate_ok Substrate Active? eval_substrate->substrate_ok change_lg Change Leaving Group (e.g., Cl to F) substrate_ok->change_lg No eval_nucleophile Evaluate Nucleophile & Solvent (D) substrate_ok->eval_nucleophile Yes change_lg->eval_substrate change_lg->fail nucleophile_ok Nucleophile/Solvent OK? eval_nucleophile->nucleophile_ok add_base Add Base / Change Solvent (Aprotic) nucleophile_ok->add_base No check_sides Check for Side Reactions (E) nucleophile_ok->check_sides Yes add_base->eval_nucleophile add_base->fail sides_ok Side Reactions Minimal? check_sides->sides_ok modify_workup Use Anhydrous Conditions / Modify Workup sides_ok->modify_workup No success Yield Improved sides_ok->success Yes modify_workup->check_sides modify_workup->fail

Caption: Troubleshooting flowchart for low-yield pyrimidine SNAr reactions.

Data & Protocols

Table 1: Effect of Solvent on SNAr Reaction Rate and Yield

The choice of solvent can significantly impact reaction outcomes, including yield and the prevalence of side reactions like solvolysis.[9] Polar aprotic solvents are generally preferred as they can solvate the intermediate complex without competing as a nucleophile.

SolventTypeTypical ObservationsPotential Issues
DMSO Polar AproticOften provides good rates and yields.[11]Can be difficult to remove during workup.
DMF Polar AproticGood general-purpose solvent for SNAr.Can decompose at high temperatures.
DCM AproticEffective for some reactions, easy to remove.[11]Lower polarity may not be suitable for all substrates.
Acetonitrile Polar AproticGood alternative to DMSO/DMF.Can undergo side reactions under strongly basic conditions.
Toluene NonpolarUseful when reactants are less polar.May result in slower reaction rates.
Alcohols (EtOH, MeOH) Polar ProticCan lead to high rates but risk of solvolysis.[9][10]Solvolysis is a major competing side reaction.
Water Polar Protic"On-water" effects can sometimes accelerate reactions.[8]High risk of hydrolysis, especially with base.

This table is a generalized summary. Optimal solvent choice is highly dependent on the specific substrates and reaction conditions.

General Experimental Protocol: Amination of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the selective mono-amination of 2,4-dichloropyrimidine at the more reactive C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Ethanol or Dichloromethane (DCM))

  • 4Å Molecular Sieves (optional, for anhydrous conditions)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Ethanol, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the amine nucleophile (1.0-1.1 eq) to the solution.

  • Base Addition: Add the base (1.1-1.5 eq) to the mixture. If using a salt of the amine, additional base may be required.

  • Reaction: Heat the mixture to reflux (for ethanol) or stir at room temperature (for DCM) and monitor the reaction progress by TLC or LC-MS.[10] Reactions can take from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2-chloropyrimidine product.

Safety Note: Halogenated pyrimidines and organic solvents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reaction Mechanism Visualization

The following diagram illustrates the general SNAr mechanism on a 4-chloropyrimidine, proceeding through a stabilized Meisenheimer complex.

SNAr_Mechanism General SNAr Mechanism at C4 sub Pyrimidine Substrate meisenheimer Meisenheimer Complex (Stabilized) sub->meisenheimer Attack at C4 sub->meisenheimer nuc Nucleophile (Nu⁻) nuc->meisenheimer product Substitution Product meisenheimer->product Loss of LG meisenheimer->product lg Leaving Group (Cl⁻) meisenheimer->lg

Caption: The SNAr mechanism proceeds via addition then elimination.

References

Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated pyrimidine intermediates.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the purification of chlorinated pyrimidine intermediates.

1. Crystallization & Recrystallization

Question Answer
My chlorinated pyrimidine intermediate is "oiling out" during crystallization instead of forming solid crystals. What should I do? "Oiling out" occurs when the compound's melting point is lower than the solution's temperature during crystallization. To resolve this, try the following: • Increase the solvent volume: Add more of the "soluble solvent" to keep the compound dissolved at a lower temperature. • Lower the crystallization temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before further cooling in an ice bath. • Use a different solvent system: Experiment with solvent mixtures. Common systems for pyrimidine derivatives include heptane/ethyl acetate, methanol/water, and acetone/water. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
I am getting a low yield after recrystallization. What are the possible causes and solutions? A low yield can be due to several factors: • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. You can concentrate the mother liquor and attempt a second crystallization. • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper. Use a pre-heated funnel and filter the solution quickly. • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, the recovery will be poor. Test different solvent systems to find one with a steep solubility curve.
What are some recommended recrystallization solvents for dichloropyrimidines? For dichloropyrimidines, various solvent systems can be effective. Some commonly used solvents and mixtures include: • EthanolMethanol [1] • Hexane/Ethyl AcetateToluenePetroleum Ether [2] The choice of solvent will depend on the specific dichloropyrimidine derivative and the impurities present. It is advisable to perform small-scale solubility tests to determine the optimal solvent.

2. Chromatography

Question Answer
My chlorinated pyrimidine is not separating well on a silica gel column. What can I do to improve the separation? Poor separation in flash chromatography can be addressed by: • Optimizing the solvent system: Use TLC to find a solvent system that gives a good separation of your target compound from impurities, ideally with an Rf value of 0.2-0.4 for your product. • Using a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities. • Dry loading the sample: If your compound is not very soluble in the eluent, dissolving it in a stronger solvent and adsorbing it onto silica gel before loading it onto the column can improve resolution.
What is a good starting mobile phase for HPLC purification of chlorinated pyrimidines? For reversed-phase HPLC, a common starting point is a gradient of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes. The exact conditions will need to be optimized for your specific compound.
My compound is degrading on the silica gel column. How can I prevent this? Some chlorinated pyrimidines can be sensitive to the acidic nature of silica gel. To mitigate degradation: • Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (1-2% in the eluent), to neutralize the acidic sites. • Use an alternative stationary phase: Consider using alumina or a bonded-phase silica gel that is less acidic.

3. Reaction Work-up and Impurity Removal

Question Answer
How can I effectively remove residual phosphorus oxychloride (POCl₃) from my reaction mixture? Phosphorus oxychloride is a common reagent in chlorination reactions and must be removed. Effective methods include: • Distillation: Excess POCl₃ can be removed by distillation, often under reduced pressure.[3] • Quenching: The reaction mixture can be carefully poured onto crushed ice or into cold water. POCl₃ reacts with water to form phosphoric acid and HCl, which can then be neutralized. This should be done with caution in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.[3] • Azeotropic distillation: Adding a solvent like benzene and distilling it off can help to remove the last traces of POCl₃.
What are the common impurities I might encounter in the synthesis of chlorinated pyrimidines? Common impurities can include: • Starting materials: Unreacted dihydroxypyrimidine or other precursors. • Over-chlorinated or under-chlorinated byproducts: For example, in the synthesis of a dichloropyrimidine, you might have mono-chloro or trichloro-pyrimidine impurities. • Isomers: In some cases, different positional isomers of the chlorinated pyrimidine can be formed. • Hydrolysis products: If the reaction mixture is exposed to water, chlorinated pyrimidines can hydrolyze back to hydroxypyrimidines. Impurity profiles can be determined using techniques like HPLC and mass spectrometry.

Quantitative Data on Purification Strategies

The following tables summarize typical yield and purity data for common purification methods for chlorinated pyrimidines.

Table 1: Purification of 4,6-Dichloropyrimidine

Purification MethodStarting PurityFinal PurityYieldReference
Extraction with DichloromethaneN/A95.7%98.6%[4]
Extraction with MethylcyclohexaneN/AN/A89.5%[4]
Distillation & RecrystallizationN/AN/A51.3%[3][5]
Precipitation & WashingN/A98.6%>80%[3][5]
DistillationN/A99.4%86.4%[6]

Table 2: Purification of 2,4-Dichloropyrimidine

Purification MethodStarting MaterialFinal PurityYieldReference
DistillationCrude reaction mixture>99%91.7%[7]
Recrystallization from MethanolCrude reaction mixtureN/A79.6%[1]
Extraction with Ethyl Acetate & DistillationCrude reaction mixtureN/A93.2%[1]

Experimental Protocols

Protocol 1: Recrystallization of a Chlorinated Pyrimidine Intermediate

  • Solvent Selection: In a small test tube, add a small amount of the crude chlorinated pyrimidine. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude chlorinated pyrimidine and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Flash Column Chromatography of a Chlorinated Pyrimidine Intermediate

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system will show good separation between your desired compound and impurities, with an Rf value of approximately 0.2-0.4 for your compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Elute the column with the solvent to ensure it is packed evenly without any cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully apply it to the top of the silica gel using a pipette.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified chlorinated pyrimidine intermediate.

Visualization of Workflows and Pathways

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a chlorinated pyrimidine intermediate after synthesis.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Reaction Chlorination Reaction Workup Reaction Work-up (e.g., Quenching) Reaction->Workup Crude Mixture CrudeIsolation Crude Product Isolation (e.g., Extraction) Workup->CrudeIsolation PrimaryPurification Primary Purification (e.g., Crystallization or Flash Chromatography) CrudeIsolation->PrimaryPurification FinalProduct Pure Chlorinated Pyrimidine Intermediate PrimaryPurification->FinalProduct

Caption: General workflow for the purification of chlorinated pyrimidine intermediates.

Troubleshooting Logic for Crystallization

This diagram outlines a decision-making process for troubleshooting common crystallization problems.

CrystallizationTroubleshooting Start Start Crystallization Problem Problem Encountered? Start->Problem OilingOut Product 'Oils Out'? Problem->OilingOut Yes Success Successful Purification Problem->Success No LowYield Low Yield? OilingOut->LowYield No SolutionOilingOut Adjust Solvent System (e.g., more solvent, different solvent) OR Slower Cooling OilingOut->SolutionOilingOut Yes NoCrystals No Crystals Form? LowYield->NoCrystals No SolutionLowYield Concentrate Mother Liquor OR Re-evaluate Solvent Choice LowYield->SolutionLowYield Yes SolutionNoCrystals Induce Crystallization (Scratch flask, add seed crystal) OR Concentrate Solution NoCrystals->SolutionNoCrystals Yes NoCrystals->Success No SolutionOilingOut->Problem SolutionLowYield->Problem SolutionNoCrystals->Problem MetabolicPathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_products Essential Biomolecules cluster_targeting Therapeutic Targeting Precursors Precursors (e.g., Carbamoyl Phosphate, Aspartate) Intermediates Pathway Intermediates (e.g., Orotate) Precursors->Intermediates UMP Uridine Monophosphate (UMP) Intermediates->UMP RNA_DNA RNA & DNA Synthesis UMP->RNA_DNA Cofactors Cofactor Synthesis (e.g., Coenzyme A, NAD+) UMP->Cofactors Drug Pyrimidine Analog Drugs (Derived from Chlorinated Pyrimidines) Inhibition Inhibition of Pathway Enzymes Drug->Inhibition Inhibition->Intermediates Effect Disruption of Cell Proliferation (e.g., in Cancer Cells) Inhibition->Effect

References

Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in reactions involving 2,4-dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position of the pyrimidine ring is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is observed in both SNAr and many palladium-catalyzed cross-coupling reactions.[2] However, this selectivity is not absolute and can be influenced by several factors, often leading to mixtures of C2 and C4 substituted products.[1]

Q2: What key factors influence the C4 vs. C2 selectivity?

The regioselectivity of reactions with 2,4-dichloropyrimidines is highly sensitive and can be controlled by several factors:

  • Electronic Effects of Ring Substituents: The presence of other substituents on the pyrimidine ring significantly impacts reactivity. Electron-donating groups (e.g., OMe, NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[3] Conversely, electron-withdrawing groups (e.g., CN, NO₂, CF₃) at the C5 position enhance the inherent preference for C4 substitution.[4][5][6]

  • Nature of the Nucleophile: The type of nucleophile used is critical. While many nucleophiles favor the C4 position, tertiary amines have been shown to exhibit excellent selectivity for the C2 position, especially when a C5 substituent is an electron-withdrawing group.[4][7]

  • Reaction Conditions: Solvent, base, and temperature play a crucial role. For instance, using a nBuOH/DIPEA solvent/base system can yield a single C4-substituted product.[1] Achieving C2 substitution might require different conditions, such as a TFA/IPA system, as alkaline conditions can make C2 substitution difficult.[1]

  • Catalyst System (for cross-coupling reactions): In palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings, the choice of catalyst and ligands can influence the reactivity and selectivity.[1][8] However, the general order of reactivity often remains C4 > C2.[2]

Q3: How can I achieve selective substitution at the C2 position?

Achieving C2 selectivity requires overriding the natural preference for the C4 position. Here are some strategies:

  • Utilize C6 Electron-Donating Groups: If your synthesis allows, starting with a 2,4-dichloropyrimidine bearing an electron-donating group at the C6 position can direct nucleophiles to the C2 position.[3]

  • Employ Tertiary Amine Nucleophiles: For SNAr amination, using tertiary amines as nucleophiles can provide excellent C2 selectivity, particularly on substrates with a C5 electron-withdrawing group.[5]

  • Sequential Reaction Strategy: A common approach is to first react the more reactive C4 position with one nucleophile, then subject the resulting 2-chloro-4-substituted pyrimidine to a second reaction at the C2 position under potentially harsher conditions.[9]

  • Use of a Directing Group: In some cases, specific functional groups can direct reactions to the C2 position. For example, 2-MeSO₂-4-chloropyrimidine reacts with alkoxides selectively at C2, potentially due to hydrogen bonding interactions.[10]

Troubleshooting Guide

Problem: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.

  • Explanation: This is a common issue as the inherent reactivity difference between the C2 and C4 positions is often not large enough for perfect selectivity.[1] Reactions with neutral nitrogen nucleophiles, for example, can afford C4/C2 isomer ratios from 1:1 to 4:1.[2]

  • Solutions:

    • Optimize Reaction Conditions:

      • For C4 Selectivity: Try using the nBuOH/DIPEA condition, which has been reported to yield a single C4-substituted product.[1]

      • Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically preferred product (usually C4).

    • Change the Nucleophile/Reagent: If applicable, consider if a different nucleophile could offer better selectivity. For aminations, switching from a primary/secondary amine to a tertiary amine might favor C2 substitution.[4]

    • Review Substituent Effects: Analyze the electronic properties of any other substituents on your pyrimidine ring. An electron-donating group at C6 could be promoting the undesired C2 substitution.[3]

Problem: I am getting low or no yield of the desired C4-substituted product in a Suzuki coupling reaction.

  • Explanation: While the C4 position is generally favored in Suzuki couplings, poor yields can result from suboptimal reaction conditions, including the choice of catalyst, base, or solvent.[11][12]

  • Solutions:

    • Screen Catalysts and Solvents: The combination of Pd(PPh₃)₄ in a solvent like 1,4-dioxane has been shown to be effective.[12] Solvent choice can be critical; alcoholic solvent mixtures have been noted to afford greater reactivity at lower temperatures compared to polar aprotic solvents.[13]

    • Employ Microwave Irradiation: Microwave-assisted Suzuki couplings can be very efficient, often requiring short reaction times (e.g., 15 minutes) and low catalyst loading (e.g., 0.5 mol%), leading to good or excellent yields of C4-substituted pyrimidines.[11]

    • Check Boronic Acid Quality: Ensure the boronic acid reagent is pure and has not degraded.

    • Optimize Base and Temperature: Potassium carbonate (K₂CO₃) is a commonly used base. The optimal temperature should be determined empirically; for microwave conditions, 100°C is a good starting point.[11]

Quantitative Data Summary

The following tables summarize quantitative data for achieving regioselectivity in different reaction types.

Table 1: Regioselectivity in SNAr Amination Reactions

C5-SubstituentNucleophileConditionsC4:C2 RatioYieldReference
-NO₂DiethylamineiPrNEt, CHCl₃, 40°C, 3h5:1 (plus unreacted starting material)N/A[7]
-NO₂Triethylamine (tertiary)CHCl₃, 1h, rtC2-selective86%[7]
-HNeutral N-nucleophilesGeneral1:1 to 4:1N/A[2]
6-ArylSecondary Aliphatic AminesLiHMDS, Pd catalystHighly C4-selectiveGood[2]
6-ArylAromatic AminesNo catalystHighly C4-selective (e.g., 97:3)Good[2]

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst / ConditionsSelectivityYieldReference
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, MW, 100°C, 15 minC4-selective81%[11][12]
Suzuki (one-pot double)Arylboronic acidsPd catalyst, alcoholic solvent mixturesInitial coupling at C4Good[13]
SonogashiraTerminal alkynesPd catalystLittle difference between C2 and C4N/A[2]
StilleOrganostannanesPd catalystStrong preference for C4N/A[2]

Experimental Protocols

Protocol 1: Highly C4-Selective Suzuki Coupling (Microwave-Assisted)

This protocol is based on an efficient procedure for the C4-arylation of 2,4-dichloropyrimidine.[11][12]

  • Reagent Preparation: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.0 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (3.5 mL) and water (if necessary, depending on the specific literature procedure).

  • Inert Atmosphere: Displace the air in the vial with an inert gas (e.g., argon).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100°C for 15-20 minutes.

  • Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by flash column chromatography to isolate the 2-chloro-4-arylpyrimidine.

Protocol 2: C2-Selective SNAr Amination using a Tertiary Amine

This protocol is adapted from a method for the C2-amination of 5-substituted-2,4-dichloropyrimidines.[7]

  • Reaction Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in chloroform (CHCl₃) in a round-bottom flask.

  • Nucleophile Addition: Add the tertiary amine (e.g., triethylamine, 1.2 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the 2-(dialkylamino)-4-chloro-5-nitropyrimidine product. Note: This reaction proceeds via an intermediate that undergoes in situ N-dealkylation.

Visual Guides

G start Goal: Regioselective Substitution on 2,4-Dichloropyrimidine q1 Desired Position? start->q1 c4_path C4-Selective Path q1->c4_path C4 c2_path C2-Selective Path q1->c2_path C2 c4_cond Standard S_NAr or Pd-catalyzed coupling (e.g., Suzuki, Stille) c4_path->c4_cond c2_cond Requires specific conditions to override natural C4 preference c2_path->c2_cond c4_enhance Enhance C4 Selectivity? c4_cond->c4_enhance c5_ewg Add C5 Electron-Withdrawing Group (EWG) c4_enhance->c5_ewg Yes c4_protocol Use optimized conditions: e.g., nBuOH/DIPEA (S_NAr) or MW/Pd(PPh3)4 (Suzuki) c4_enhance->c4_protocol No c5_ewg->c4_protocol c2_strat Strategy? c2_cond->c2_strat c6_edg Use substrate with C6 Electron-Donating Group (EDG) c2_strat->c6_edg Substrate Modification tert_amine Use Tertiary Amine nucleophile (with C5 EWG) c2_strat->tert_amine Nucleophile Choice direct_group Use directing group e.g., 2-MeSO2 c2_strat->direct_group Directing Group

Caption: Decision tree for selecting a regioselective substitution strategy.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification prep1 Combine 2,4-dichloropyrimidine, boronic acid, and base in MW vial prep2 Add solvent (e.g., 1,4-dioxane) prep1->prep2 prep3 Purge with inert gas (Argon) prep2->prep3 react1 Add Pd(PPh3)4 catalyst prep3->react1 react2 Seal vial and place in microwave reactor react1->react2 react3 Irradiate: 100°C, 15-20 min react2->react3 workup1 Cool and extract with organic solvent (EtOAc) react3->workup1 workup2 Wash with brine and dry workup1->workup2 workup3 Purify via column chromatography workup2->workup3 product Isolated C4-Aryl Product workup3->product

Caption: Workflow for a C4-selective microwave-assisted Suzuki coupling.

References

managing side reactions during the synthesis of piperidinyl pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Piperidinyl Pyrimidines

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction on a 2,4-dichloropyrimidine with piperidine yields a mixture of C4- and C2-substituted isomers. How can I improve selectivity for the C4 position?

A1: This is a common challenge, as the regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to electronic and steric effects.[1]

  • Electronic Effects: Nucleophilic attack is generally favored at the C4 position in 2,4-dichloropyrimidines.[2] This preference is attributed to the molecular orbital distribution, where the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient on the C4 carbon, making it more electrophilic.[2] However, substituents on the pyrimidine ring can alter this selectivity. Electron-donating groups at the C6 position, for instance, can make the C2 position more reactive.[1]

  • Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, potentially favoring C2 substitution.[1]

  • Solvent and Base Effects: The choice of solvent and base can influence regioselectivity. Some studies have shown that deep eutectic solvents can be used to control the stereochemical outcome of SNAr reactions.[3]

Troubleshooting Steps:

  • Analyze Substituent Effects: Evaluate the electronic properties of substituents on your pyrimidine ring. If a strong electron-donating group is present at C6, anticipate potential C2 substitution.

  • Low-Temperature Reaction: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.

  • Choice of Nucleophile: While piperidine is a secondary amine, using tertiary amine nucleophiles has been reported to show excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines, which might be an alternative strategy if the C2 isomer is desired.[4][5]

Issue 2: Formation of Di-substituted Byproducts

Q2: I am trying to synthesize a mono-piperidinyl pyrimidine from a di-chlorinated precursor, but I am getting a significant amount of the di-substituted product. How can I prevent this?

A2: The formation of di-substituted products occurs when the mono-substituted product reacts further with the piperidine nucleophile.

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 stoichiometry of the dichloropyrimidine to piperidine. A slight excess of the pyrimidine substrate can also help minimize di-substitution.

  • Slow Addition: Add the piperidine solution dropwise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the nucleophile low, reducing the likelihood of a second substitution.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) to slow down the rate of the second substitution, which typically requires more energy than the first.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q3: My palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig) reaction to form the piperidinyl pyrimidine is giving a low yield. What are the potential causes and solutions?

A3: Low yields in cross-coupling reactions can stem from several factors, including catalyst deactivation, poor substrate quality, or suboptimal reaction conditions.[6]

Troubleshooting Steps:

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to hydrolysis of the starting materials and deactivation of the catalyst. Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before adding the catalyst.[6]

  • Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. Screen a variety of ligands (e.g., phosphine-based ligands like XPhos, SPhos) to find the optimal one for your specific substrate.

  • Base Selection: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. Ensure the base is finely powdered and activated if necessary.[6]

  • Temperature and Time: These reactions often require elevated temperatures (e.g., 75-110 °C). If you observe no conversion at a lower temperature, gradually increase it. Allow sufficient reaction time, as some couplings can be slow.[6]

  • Side Reactions: Be aware of potential side reactions like homo-coupling of the starting materials, which can reduce the yield of the desired product.[6]

Issue 4: Difficulty in Removing Palladium Catalyst Residue

Q4: How can I effectively remove residual palladium from my final product to meet regulatory limits for active pharmaceutical ingredients (APIs)?

A4: Removing palladium to the levels required by regulatory bodies like the ICH is a critical step in pharmaceutical synthesis.[7][8] Traditional methods like chromatography or simple extraction can be inefficient.[8][9]

Recommended Methods:

  • Metal Scavengers: Solid-supported metal scavengers (resins with chelating functional groups like thiol or amino groups) are highly effective.[8][10] The product solution is passed through a cartridge containing the scavenger, which selectively binds the palladium.

  • Activated Carbon: Treating the reaction mixture with activated carbon can effectively adsorb palladium residues.[7][10] A combination of activated carbon and a chelating agent can provide superior performance.[7]

  • Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove insoluble palladium species.[9]

  • Extraction: Liquid-liquid extraction can be used, sometimes with the addition of a chelating agent like EDTA to the aqueous phase to help sequester the palladium.[9]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical conditions and considerations for key reaction types in piperidinyl pyrimidine synthesis.

ParameterSNAr on DichloropyrimidineBuchwald-Hartwig C-N Coupling
Key Challenge Regioselectivity (C4 vs. C2)Low Yield, Catalyst Removal
Typical Substrates 2,4-Dichloropyrimidine, PiperidineChloro/Bromo-pyrimidine, Piperidine
Catalyst Typically uncatalyzedPd₂(dba)₃, Pd(OAc)₂
Ligand N/AXPhos, SPhos, RuPhos, etc.
Base K₂CO₃, Et₃N, DIPEAK₃PO₄, Cs₂CO₃, NaOtBu
Solvent THF, Dioxane, DMF, AcetonitrileToluene, Dioxane, THF
Temperature 0 °C to reflux80-110 °C
Common Side Products Di-substituted pyrimidine, IsomersHomo-coupled products, Hydrolysis
Mitigation Strategy Control stoichiometry, low temp.Inert atmosphere, ligand screening

Experimental Protocols

Protocol 1: Regioselective Mono-substitution of 2,4-Dichloropyrimidine with Piperidine

This protocol is a general guideline for achieving C4-selective mono-substitution.

  • Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (10 mL per mmol of pyrimidine).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over 30 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Work-up: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 4-piperidinyl-2-chloropyrimidine isomer.

Visualizations

Diagram 1: General Synthesis and Side Reaction Pathways

This diagram illustrates the primary synthetic route from a dichloropyrimidine to the desired mono-substituted product, highlighting the major potential side reactions.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions A 2,4-Dichloropyrimidine + Piperidine (1 eq) B Desired Product: 4-Piperidinyl-2-chloropyrimidine A->B S_NAr at C4 (Major Pathway) C Side Product 1: 2-Piperidinyl-4-chloropyrimidine A->C S_NAr at C2 (Minor Pathway) D Side Product 2: 2,4-Di-piperidinylpyrimidine B->D Second Substitution (Excess Piperidine)

Caption: Synthesis pathway and common side products.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues related to low product yield.

G start Problem: Low Yield q1 Are reagents pure and anhydrous? start->q1 sol1 Purify/dry solvents. Use fresh reagents. q1->sol1 a1_no q2 Is the atmosphere inert? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q1 sol2 Degas solvent. Use Ar or N₂ balloon. q2->sol2 a2_no q3 Are reaction conditions (temp, time, base) optimal? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q2 sol3 Screen different bases, adjust temperature, and increase reaction time. q3->sol3 a3_no end_node Yield Improved q3->end_node a3_yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with pyrimidine compounds during experimental workup procedures.

I. Frequently Asked Questions (FAQs)

Q1: My pyrimidine compound appears to be degrading during aqueous workup. What are the most common causes?

A1: Degradation of pyrimidine compounds during aqueous workup is often attributed to several factors:

  • pH Sensitivity: The pyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions. The specific pH at which degradation occurs can vary significantly depending on the substituents on the pyrimidine ring. For instance, some pyrimidines are labile in acidic conditions, while others degrade in the presence of strong bases.

  • Temperature: Elevated temperatures during extraction or concentration steps can accelerate degradation. Many pyrimidine derivatives are thermally labile.

  • Oxidation: Some pyrimidine compounds are prone to oxidation, especially in the presence of air and certain metal ions. This can be a concern during prolonged workup procedures.

  • Photodegradation: Exposure to UV or even ambient light can cause degradation in photosensitive pyrimidine derivatives. This is a critical consideration if your compound has chromophores that absorb in the UV-visible range.

Q2: I am purifying my pyrimidine derivative using silica gel column chromatography and I'm observing streaking and multiple spots on TLC, suggesting decomposition. What can I do?

A2: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. Here are several strategies to mitigate this issue:

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a basic solvent like triethylamine (TEA) in a non-polar solvent (e.g., hexane) before packing the column. A typical procedure involves adding 1-2% TEA to the eluent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or Florisil®.

  • Run the Column Quickly: Minimizing the time your compound spends on the column can reduce the extent of degradation.

  • Dry Loading: If your compound is sensitive, dry loading it onto a small amount of Celite® or deactivated silica can be a gentler method than loading it in a polar solvent.

Q3: How can I minimize degradation during the concentration of my pyrimidine compound?

A3: The concentration step can be a source of degradation due to heat and prolonged exposure to residual reagents.

  • Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath. For highly sensitive compounds, consider lyophilization (freeze-drying) if the compound is dissolved in a suitable solvent like water or 1,4-dioxane.

  • Azeotropic Removal of Water: If your compound is sensitive to residual water, you can add a solvent like toluene and evaporate it under reduced pressure to azeotropically remove the water.

  • Inert Atmosphere: Concentrate your compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Are there any general precautions I can take to improve the stability of my pyrimidine compound throughout the workup?

A4: Yes, several general practices can enhance stability:

  • Work at Low Temperatures: Perform extractions and other manipulations in an ice bath whenever possible.

  • Use Degassed Solvents: For oxygen-sensitive compounds, use solvents that have been degassed by sparging with nitrogen or argon.

  • Protect from Light: If your compound is light-sensitive, wrap your flasks and columns in aluminum foil.

  • Work Quickly and Efficiently: Plan your workup procedure to minimize the time your compound is in solution or exposed to potentially degrading conditions.

  • Use of Antioxidants: For compounds prone to oxidation, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents can be beneficial.

II. Troubleshooting Guides

Issue 1: Poor Recovery After Liquid-Liquid Extraction
Symptom Possible Cause Suggested Solution
Low yield of desired pyrimidine in the organic layer.pH-induced degradation: The aqueous layer's pH is causing hydrolysis of the pyrimidine ring.Protocol: Adjust the pH of the aqueous layer to a neutral or slightly buffered condition (pH 6-8) before extraction. Use a mild buffer like phosphate-buffered saline (PBS) if compatible.
Emulsion formation, leading to loss of material.The compound may be acting as a surfactant, or there are fine particulates present.Protocol: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filter the crude reaction mixture through a pad of Celite® before extraction.
Compound remains in the aqueous layer.The pyrimidine derivative is more polar than anticipated or is ionized at the current pH.Solution: Increase the polarity of the organic solvent. If the compound is acidic, lower the pH of the aqueous layer to protonate it. If it is basic, raise the pH to deprotonate it, making it more soluble in the organic solvent.
Issue 2: Degradation During Column Chromatography
Symptom Possible Cause Suggested Solution
Streaking of the main spot on TLC and the appearance of new, more polar spots after running a column.Acid-catalyzed degradation on silica gel. Protocol: Use neutralized silica gel. See the detailed protocol in Section IV. Alternatively, switch to a neutral stationary phase like alumina.
The compound appears to be reacting with the solvent system.Certain solvents can react with functional groups on the pyrimidine. For example, methanol can sometimes transesterify or react with activated halides.Solution: Choose an alternative, less reactive solvent system. For example, replace methanol with isopropanol or use an aprotic solvent system like ethyl acetate/hexanes.
The compound is not eluting from the column.The compound is highly polar and is strongly adsorbed to the silica gel, potentially leading to on-column degradation over time.Solution: Gradually increase the polarity of the eluent. For very polar compounds, consider using a reverse-phase column.
Issue 3: Difficulty in Obtaining a Pure Solid Product (Crystallization Issues)
Symptom Possible Cause Suggested Solution
The compound "oils out" instead of forming crystals.The compound is melting in the hot solvent or the cooling rate is too fast.Protocol: Use a larger volume of solvent and allow the solution to cool more slowly. Start by letting it cool to room temperature undisturbed before moving to an ice bath. Seeding with a small crystal of the pure compound can also help.
The compound decomposes in the hot crystallization solvent.The pyrimidine derivative is thermally unstable at the boiling point of the chosen solvent.Protocol: Choose a lower-boiling solvent or perform the crystallization at a lower temperature by dissolving the compound at room temperature and slowly adding an anti-solvent until saturation is reached.
The resulting crystals are discolored, indicating impurities.Impurities are co-crystallizing with the product. Oxidative degradation may also be occurring.Solution: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. If oxidation is suspected, perform the crystallization under an inert atmosphere.

III. Quantitative Data on Pyrimidine Stability

The stability of pyrimidine compounds is highly dependent on their substitution pattern, the pH of the medium, temperature, and exposure to light. Below are examples of stability data for two common pyrimidine-based drugs.

Table 1: Stability of 5-Fluorouracil (5-FU) in Aqueous Solution at 37°C [1][2]

pHRate Constant (k)Half-life (t½)Stability
5.025ShorterNoticeable hydrolysis
6.014ModerateNoticeable hydrolysis
7.020ShorterNoticeable hydrolysis
7.4-LongStable
8.0-LongStable
< 8.52-Very ShortImmediate precipitation

Note: The rate constants are relative values. 5-FU is more stable in alkaline solutions but can precipitate at lower pH values.[3]

Table 2: Stability of Cytarabine in 0.9% NaCl Solution [4]

ConcentrationStorage TemperatureChemical Stability Duration
1 mg/mL2-8°C28 days
5 mg/mL2-8°C28 days
10 mg/mL2-8°C28 days
1 mg/mL25°C14 days
5 mg/mL25°C8 days
10 mg/mL25°C5 days

Note: Cytarabine shows temperature-dependent degradation, with better stability at lower temperatures.[5]

IV. Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography of Acid-Sensitive Pyrimidines

Objective: To prevent the degradation of acid-labile pyrimidine compounds during silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Triethylamine (TEA)

  • Non-polar solvent (e.g., petroleum ether, hexane)

  • Eluent for chromatography

Procedure:

  • In a fume hood, weigh the desired amount of silica gel into a round-bottom flask.

  • Prepare a 1-2% solution of triethylamine in a non-polar solvent (e.g., 2-4 mL of TEA in 200 mL of petroleum ether).

  • Add the TEA/petroleum ether solution to the silica gel to form a slurry. Ensure the silica gel is completely wetted.[6]

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Dry the neutralized silica gel under high vacuum overnight to remove any residual solvent and amine.

  • Pack the column using the neutralized silica gel and the desired eluent.

  • Proceed with your standard column chromatography protocol.

Protocol 2: Low-Temperature Liquid-Liquid Extraction for Thermally Unstable Pyrimidines

Objective: To minimize thermal degradation of a pyrimidine compound during aqueous workup.

Materials:

  • Crude reaction mixture containing the pyrimidine compound

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous solution for washing (e.g., water, brine)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Pre-cool all solvents and aqueous solutions in an ice bath for at least 30 minutes.

  • Place the flask containing the crude reaction mixture in an ice bath.

  • Quench the reaction by slowly adding a pre-cooled aqueous solution.

  • Transfer the cold mixture to a separatory funnel.

  • Add the pre-cooled organic extraction solvent to the separatory funnel.

  • Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to emulsion formation.

  • Allow the layers to separate.

  • Drain the desired layer into a pre-cooled flask.

  • Perform any subsequent washes with pre-cooled aqueous solutions.

  • Dry the organic layer over anhydrous sodium sulfate at room temperature or in a refrigerator.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator with a cool water bath.

V. Signaling Pathways and Experimental Workflows

Many pyrimidine derivatives are designed as inhibitors of signaling pathways implicated in diseases like cancer. Understanding these pathways can provide context for the compound's mechanism of action.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation. Many pyrimidine-based compounds are designed as EGFR inhibitors for cancer therapy.[7][8][9][10][11]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is involved in immunity and cell growth. Pyrimidine-based molecules are being investigated as JAK inhibitors.[12][13]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression

Caption: JAK-STAT signaling pathway and inhibition by pyrimidine compounds.

General Experimental Workflow for Synthesis and Purification

This workflow outlines the typical steps in synthesizing and purifying a pyrimidine compound, highlighting stages where stability is a concern.

Experimental_Workflow Start Starting Materials Reaction Synthesis Reaction Start->Reaction Workup Aqueous Workup (pH, Temp Control) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal (Low Temp) Drying->Concentration Purification Purification Concentration->Purification Chromatography Column Chromatography (Neutralized Silica) Purification->Chromatography Crystallization Crystallization (Slow Cooling) Purification->Crystallization Analysis Analysis (NMR, MS, etc.) Chromatography->Analysis Crystallization->Analysis Final Pure Pyrimidine Compound Analysis->Final

Caption: A typical workflow for pyrimidine synthesis and purification.

References

Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine to achieve high purity. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a comprehensive experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities that may be present after the synthesis of the compound. Achieving high purity is critical for subsequent reactions, analytical testing, and ensuring the quality of downstream drug development processes.

Q2: How do I choose a suitable solvent for recrystallization?

A good recrystallization solvent should dissolve the this compound when hot but not when cold. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For chlorinated pyrimidine derivatives, polar aprotic solvents or mixtures of alcohols and other organic solvents are often a good starting point. A mixed solvent system of acetonitrile and methanol has been shown to be effective for the recrystallization of a similar compound, 6-piperidino-2,4-diamino pyrimidine-3-oxide, and is a recommended starting point.

Q3: My compound is not dissolving in the hot solvent. What should I do?

If your compound is not dissolving, you can try adding more solvent in small increments. If it still does not dissolve, you may need to select a more suitable solvent or a different solvent system in which your compound has higher solubility at elevated temperatures.

Q4: No crystals are forming upon cooling. What are the next steps?

If crystals do not form, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, or by adding a seed crystal of the pure compound. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and then allow the solution to cool again.

Q5: The recrystallization process resulted in a low yield. What could be the cause?

A low yield can result from several factors, including using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[1] Additionally, premature crystallization during a hot filtration step can also lead to product loss. Ensure you are using the minimum amount of hot solvent necessary for complete dissolution and that your filtration apparatus is pre-heated.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point due to a highly concentrated solution or rapid cooling. High levels of impurities can also lower the melting point of the mixture.- Reheat the solution and add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly. - If impurities are suspected, consider a pre-purification step such as a charcoal treatment of the hot solution.[1]
Colored Impurities in Crystals Colored impurities from the reaction mixture have co-crystallized with the product.- Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Poor Crystal Quality (Needles or Powder) Crystallization occurred too rapidly.- Reheat the solution to redissolve the solid and allow it to cool at a slower rate. Insulating the flask can help with this. - Consider using a different solvent system that provides a more moderate change in solubility with temperature.
Incomplete Removal of Precursor Unreacted 2,4,6-trichloropyrimidine may be present as an impurity.- Ensure the initial reaction goes to completion. - Recrystallization from a suitable solvent should effectively separate the more polar product from the less polar trichloropyrimidine. Multiple recrystallizations may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound by recrystallization. A mixed solvent system of acetonitrile and methanol is proposed based on its effectiveness with similar compounds.

Materials:

  • Crude this compound

  • Acetonitrile (ACS Grade)

  • Methanol (ACS Grade)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of acetonitrile and methanol. Heat the mixture gently on a hotplate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the hot solvent mixture until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of the solvent mixture in a separate flask and bring it to a boil. Pre-warm a gravity funnel with filter paper by pouring the hot solvent through it. Quickly filter the hot solution containing the dissolved product.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold acetonitrile-methanol solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data (Expected):

Parameter Value Notes
Purity Improvement >99%Purity should be assessed by HPLC or other suitable analytical techniques.
Expected Yield 70-90%Yield is dependent on the purity of the crude material and careful execution of the recrystallization procedure.
Melting Point Sharp melting pointA sharp melting point close to the literature value is indicative of high purity.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimal hot acetonitrile/methanol hot_filtration Hot filtration (optional) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow cluster_solutions Solutions start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield colored_crystals Colored Crystals? start->colored_crystals reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent slow_cool Cool Slowly oiling_out->slow_cool induce_crystallization Induce Crystallization (scratch, seed) no_crystals->induce_crystallization concentrate Concentrate Solution no_crystals->concentrate check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume charcoal Use Activated Charcoal colored_crystals->charcoal

Caption: Troubleshooting guide for common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of 2,4-Dichloropyrimidine and 2,6-Dichloropyrimidine Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyrimidines is paramount for the rational design of synthetic routes. This guide provides a detailed comparative analysis of the reactivity of 2,4-dichloropyrimidine and 2,6-dichloropyrimidine, focusing on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of these heterocyclic scaffolds.

The positions of the chlorine atoms on the pyrimidine ring dramatically influence the molecule's reactivity and the regioselectivity of SNAr reactions. While both 2,4- and 2,6-dichloropyrimidine are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents, their reaction outcomes can differ significantly.

General Reactivity Principles

The reactivity of chloro-substituted positions in pyrimidines generally follows the order C4(6) > C2 >> C5.[1] This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the 4 or 6 position, which are para and ortho to the ring nitrogens, respectively. The C2 position is situated between the two electron-withdrawing nitrogen atoms, which can also influence its reactivity.

Comparative Reactivity with Nucleophiles

The following sections detail the comparative reactivity of 2,4- and 2,6-dichloropyrimidine with common nucleophiles, supported by experimental data.

Amination Reactions

Nucleophilic substitution with amines is a widely used transformation for both isomers.

2,4-Dichloropyrimidine:

In the absence of other influencing substituents, the amination of 2,4-dichloropyrimidine generally favors substitution at the C4 position. However, the regioselectivity is highly sensitive to the reaction conditions and the presence of other groups on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position.[2][3][4] Conversely, an electron-withdrawing group at the C5 position strongly directs substitution to the C4 position with most amine nucleophiles.[5][6] Interestingly, the use of tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity.[5][6][7]

2,6-Dichloropyrimidine:

As a symmetrical molecule, the initial mono-amination of 2,6-dichloropyrimidine can occur at either the C2 or C6 position, yielding a single product. The introduction of the first amino group deactivates the ring towards further substitution, making the second amination more challenging. Palladium-catalyzed methods are often employed to facilitate the synthesis of 2,6-diaminopyrimidines.

Table 1: Comparative Data for Amination Reactions

Dichloropyrimidine IsomerNucleophileReaction ConditionsProduct(s)Ratio (C4/C6 : C2)Yield (%)Reference(s)
2,4-Dichloropyrimidine (6-aryl substituted)DibutylamineK₂CO₃, DMAc, rt, 1 h4- and 2-substituted70 : 30-[1]
2,4-Dichloropyrimidine (6-aryl substituted)MorpholineK₂CO₃, DMAc, rt, 1 h4- and 2-substituted80 : 20-[1]
2,4-Dichloropyrimidine (6-aryl substituted)N-MethylanilineLiHMDS, THF, -60 °C, 0.5 h4- and 2-substituted97 : 3-[1]
2,6-DichloropyrimidineN-[2-(1-Adamantyloxy)ethyl]amineK₂CO₃, DMF, 140 °C, 24 hMono-substituted-99[8]
2,6-DichloropyrimidineN-[(1-Adamantyl)methyl]amineK₂CO₃, DMF, 140 °C, 24 hMono-substituted-65[8]
Alkoxylation Reactions

Reactions with alkoxides also demonstrate the differing reactivity of the two isomers.

2,4-Dichloropyrimidine:

Similar to amination, alkoxylation of unsubstituted 2,4-dichloropyrimidine generally favors the C4 position.

2,6-Dichloropyrimidine:

Mono-alkoxylation of 2,6-dichloropyrimidine proceeds readily. The introduction of a second alkoxide group is also feasible, often requiring more forcing conditions.

Table 2: Comparative Data for Alkoxylation Reactions

Dichloropyrimidine IsomerNucleophileReaction ConditionsProduct(s)Yield (%)Reference(s)
2,4-Dichloropyrimidine (unsubstituted)Sodium MethoxideMethanol, reflux4-methoxy-2-chloropyrimidine-General Knowledge
2,6-Dichloropyrimidine (3-substituted)Sodium MethoxideMethanolMono-methoxylated product-[9]
2-Amino-4,6-dichloropyrimidineSodium Hydroxide in Methanol/EthanolRoom temperature, 1 h2-amino-4-alkoxy-6-chloropyrimidine60[10]

Experimental Protocols

Protocol 1: Mono-amination of 2,6-Dichloropyrimidine with an Adamantane-Containing Amine [8]

A mixture of 2,6-dichloropyrimidine (0.5–2 mmol), finely powdered anhydrous K₂CO₃ (1.25–8 mmol), DMF (1–4 mL), and the corresponding adamantane-containing amine (0.5–2 mmol) is placed into a glass vial equipped with a magnetic stirrer and a screw cap. The reaction mixture is stirred for 24 hours at 140 °C. After cooling to room temperature, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine [1]

To a solution of the 6-aryl-2,4-dichloropyrimidine in a suitable solvent such as DMAc, K₂CO₃ is added, followed by the amine nucleophile. The reaction is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by TLC or HPLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated to give the product mixture, which can be analyzed to determine the C4/C2 isomer ratio. For palladium-catalyzed reactions, a solution of the amine is premixed with LiHMDS in THF and then added to a THF solution of the pyrimidine and the palladium catalyst at a reduced temperature (e.g., -20 °C to 0 °C).

Protocol 3: Alkoxylation of 2-Amino-4,6-dichloropyrimidine [10]

To a mixture of 2-amino-4,6-dichloropyrimidine (1 mmol) and the desired alcohol (e.g., methanol or ethanol, 5.0 mL), sodium hydroxide (0.2 g, 5 mmol) is added. The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction is monitored by TLC. The resulting solid product is isolated by filtration and can be recrystallized from a suitable solvent like ethanol.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts of reactivity and experimental workflow.

sn_ar_mechanism cluster_24 2,4-Dichloropyrimidine Reactivity 2,4-DCP 2,4-Dichloropyrimidine Meisenheimer_C4 Meisenheimer Intermediate (Attack at C4) 2,4-DCP->Meisenheimer_C4 Meisenheimer_C2 Meisenheimer Intermediate (Attack at C2) 2,4-DCP->Meisenheimer_C2 Nu Nucleophile Nu->2,4-DCP Attack at C4 (Generally Favored) Nu->2,4-DCP Attack at C2 Product_C4 4-Substituted Product Meisenheimer_C4->Product_C4 - Cl⁻ Product_C2 2-Substituted Product Meisenheimer_C2->Product_C2 - Cl⁻

Caption: General SNAr pathways for 2,4-dichloropyrimidine.

sn_ar_workflow Start Start: Dichloropyrimidine + Nucleophile + Base/Catalyst Reaction Reaction at Specified Temperature Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (NMR, MS, etc.) & Yield Determination Purification->Analysis Product Final Product(s) Analysis->Product

Caption: A generalized experimental workflow for SNAr reactions.

regioselectivity_factors Regioselectivity Regioselectivity in 2,4-Dichloropyrimidine SNAr Substituents Ring Substituents Regioselectivity->Substituents Nucleophile Nature of Nucleophile Regioselectivity->Nucleophile Conditions Reaction Conditions Regioselectivity->Conditions EDG Electron-Donating Group (EDG) at C6 → Favors C2 Substituents->EDG EWG Electron-Withdrawing Group (EWG) at C5 → Favors C4 Substituents->EWG TertiaryAmine Tertiary Amines (with C5-EWG) → Favors C2 Nucleophile->TertiaryAmine

Caption: Key factors influencing regioselectivity in 2,4-dichloropyrimidine SNAr.

Conclusion

The comparative analysis of 2,4- and 2,6-dichloropyrimidine reveals distinct reactivity patterns crucial for synthetic planning. While the C4(6) positions are generally more susceptible to nucleophilic attack, the regioselectivity in 2,4-dichloropyrimidine is a delicate interplay of electronic effects from ring substituents and the nature of the attacking nucleophile. In contrast, the symmetry of 2,6-dichloropyrimidine simplifies the initial substitution, with the primary challenge being the subsequent, less facile disubstitution. A thorough understanding of these principles, supported by the provided experimental data and protocols, empowers researchers to strategically design and execute the synthesis of a diverse array of functionalized pyrimidine derivatives for various applications in drug discovery and materials science.

References

Unraveling the Structure of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural determination of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive analysis of the structural elucidation of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. In the absence of published experimental data for this specific molecule, we present a detailed, predicted 2D NMR dataset and compare it with the known experimental data of a structurally related analogue, 2-aminopyrimidine, to highlight the influence of substituents on the pyrimidine core.

This guide offers detailed, predicted quantitative data for the target molecule, outlines standard experimental protocols for data acquisition, and employs visualizations to clarify the logical workflow of structural elucidation through 2D NMR spectroscopy.

Comparative Analysis of NMR Data

The structural confirmation of this compound hinges on the unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts and the correlation between them. The piperidinyl group introduces distinct aliphatic signals, while the dichloropyrimidine core presents a single aromatic proton. The predicted chemical shifts for our target compound are contrasted with the experimental data for 2-aminopyrimidine to demonstrate the impact of the chloro and piperidinyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for 2-Aminopyrimidine.

Position This compound (Predicted) 2-Aminopyrimidine (Experimental)
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine Ring
2-~161.0
4-~160.0
5~6.50 (s)~100.0
6-~162.5
Piperidine Ring
2'/6' (α)~3.60 (t)~45.0
3'/5' (β)~1.65 (m)~26.0
4' (γ)~1.55 (m)~24.5

Predicted data is based on established substituent effects on pyrimidine and piperidine rings. Experimental data for 2-aminopyrimidine is sourced from publicly available spectral databases.

Deciphering Connectivity with 2D NMR

Two-dimensional NMR spectroscopy is indispensable for confirming the atomic connectivity within a molecule. The following correlations are predicted for this compound:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.

  • A strong correlation is expected between the protons at positions 2'/6' and 3'/5' of the piperidine ring.

  • Correlations will also be observed between the protons at 3'/5' and the proton at 4'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

  • The aromatic proton at C5 will show a cross-peak with the C5 carbon.

  • The protons of the piperidine ring (H2'/H6', H3'/H5', and H4') will each correlate to their respective directly attached carbons (C2'/C6', C3'/C5', and C4').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

  • The proton at C5 is expected to show a correlation to the carbons at C4 and C6, confirming the substitution pattern on the pyrimidine ring.

  • The protons at C2'/C6' of the piperidine ring should show a correlation to the C6 of the pyrimidine ring, unequivocally establishing the point of attachment.

  • Intra-ring HMBC correlations within the piperidine moiety will further confirm its structure.

Visualizing the Elucidation Process

The logical flow of information from the various NMR experiments to the final structure is critical. The following diagrams illustrate this process.

structural_elucidation_workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Attachment) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

hmbc_correlations cluster_pyrimidine Pyrimidine Ring cluster_piperidine Piperidine Ring C5_H H5 C4 C4 C5_H->C4 ³J C6 C6 C5_H->C6 ²J C2_H H2'/H6' C2_H->C6 ³J

A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity analysis and validation of pyrimidine derivatives, critical components in many therapeutic agents. The following sections detail experimental protocols, present comparative data, and illustrate relevant biological and analytical workflows.

Comparative Analysis of HPLC-MS Methods

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute. HPLC-MS is a powerful technique for separating and identifying the API from its impurities. Below is a comparison of two common approaches for the purity analysis of a model pyrimidine derivative, 5-Fluorouracil (5-FU), and a general method for another common pyrimidine derivative, Gemcitabine.

Table 1: Comparison of HPLC-MS Method Validation Parameters for 5-Fluorouracil Analysis

Validation ParameterMethod 1: Reversed-Phase HPLC-UV[1][2]Method 2: HPLC-MS/MS[3]
Linearity Range 10-100 µg/mL0.1-100 µg/mL
Correlation Coefficient (r²) 0.9990.9999
Limit of Detection (LOD) Not Reported0.10 µg/mL (in injection), 0.85 µg/mL (in serum)
Limit of Quantification (LOQ) 10 µg/mLNot Reported
Accuracy (% Recovery) 104.69%95.79 - 105.1% (in injection), 90.2 - 108.8% (in serum)
Precision (% RSD) < 2.0%< 2.1%

Table 2: Comparison of HPLC Method Validation Parameters for Gemcitabine Analysis

Validation ParameterMethod 1: RP-HPLC[4]Method 2: RP-HPLC[5]
Linearity Range Not Specified406.10-4020.05 ng/mL
Correlation Coefficient (r²) High Correlation ReportedNot Reported
Limit of Detection (LOD) Favorable results reported200 ng/mL
Limit of Quantification (LOQ) Favorable results reported400 ng/mL
Accuracy (% Recovery) Favorable recovery values reported> 90%
Precision (% RSD) Met acceptance criteria< 6.5%

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the HPLC-MS analysis of pyrimidine derivatives.

Method 1: Stability-Indicating RP-HPLC Method for 5-Fluorouracil[1]
  • Chromatographic System: Shimadzu HPLC system with LC-10AT pump and SPD-10A UV/Vis detector.

  • Column: C-18 reversed-phase column (Phenomenex; Prodigy ODS3V, 250×4.6 mm, 5 µm).

  • Mobile Phase: 50mM KH₂PO₄ (pH 5.0).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of 5-FU is prepared in the mobile phase. Working standards are prepared by diluting the stock solution.

  • Forced Degradation:

    • Acidic: Reflux with 0.1 M HCl.

    • Alkaline: Reflux with 0.1 M NaOH.

    • Neutral: Reflux with water.

    • Oxidative: Treatment with 3% H₂O₂.

    • Photolytic: Exposure of solid drug and drug solution to sunlight.

Method 2: HPLC-MS/MS for Gemcitabine in Human Plasma

While a direct comparative study with full validation data for two distinct HPLC-MS methods for Gemcitabine was not found in a single source, a general protocol can be outlined based on common practices.[6]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C8 column (150 mm × 3 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% acetic acid in water.

    • B: Acetonitrile.

    • Gradient elution is typically employed.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for gemcitabine and its internal standard.

  • Sample Preparation: Protein precipitation of plasma samples using a solvent like methanol or acetonitrile, followed by centrifugation and injection of the supernatant.

Mandatory Visualizations

Signaling Pathway

Pyrimidine metabolism is a crucial cellular process, and its dysregulation is a hallmark of cancer. Many pyrimidine derivative drugs target this pathway. The diagram below illustrates the de novo pyrimidine biosynthesis pathway, a common target for anticancer therapies.[7][8]

Pyrimidine_Biosynthesis Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-Diphosphate (UDP) UMP->UDP UTP Uridine 5'-Triphosphate (UTP) UDP->UTP dUDP Deoxyuridine 5'-Diphosphate (dUDP) UDP->dUDP RNR CTP Cytidine 5'-Triphosphate (CTP) UTP->CTP RNA RNA Synthesis UTP->RNA CTP->RNA dUMP Deoxyuridine 5'-Monophosphate (dUMP) dUDP->dUMP dTMP Deoxythymidine 5'-Monophosphate (dTMP) dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_validation Method Validation Drug_Substance Drug Substance / Product Standard_Prep Standard & Sample Preparation Drug_Substance->Standard_Prep Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Degradation->Standard_Prep HPLC HPLC Separation (e.g., Reversed-Phase) Standard_Prep->HPLC MS Mass Spectrometry (Detection & Identification) HPLC->MS Data_Acquisition Data Acquisition & Processing MS->Data_Acquisition Validation_Parameters Validation Parameters (Linearity, Accuracy, Precision, etc.) Data_Acquisition->Validation_Parameters Purity_Profile Purity Profile & Impurity Identification Data_Acquisition->Purity_Profile Report Validation Report Validation_Parameters->Report Purity_Profile->Report

References

Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dichloropyrimidines is a critical step in the synthesis of a vast array of biologically active molecules. The introduction of amine substituents is a key transformation, and two primary methods are often considered: the palladium-catalyzed Buchwald-Hartwig amination and the more traditional Nucleophilic Aromatic Substitution (SNAr). This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to aid in the selection of the optimal method for your synthetic needs.

The Suzuki coupling, a cornerstone of C-C bond formation, is not a direct method for amination and therefore will not be the focus of this comparative guide. While it can be employed to synthesize arylated pyrimidines which may subsequently undergo amination, the direct introduction of a nitrogen-based nucleophile is most effectively achieved through the Buchwald-Hartwig or SNAr pathways.

At a Glance: Buchwald-Hartwig vs. SNAr for Dichloropyrimidine Amination

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Regioselectivity Typically high, favoring the C4 position.[1]Generally low to moderate, often yielding mixtures of C2 and C4 isomers.[1]
Reaction Conditions Milder, often at or below room temperature.[1]Can require elevated temperatures.
Catalyst Requires a palladium catalyst and a specialized ligand.[1]Typically uncatalyzed, relying on the inherent reactivity of the substrate.
Substrate Scope Broad, tolerant of a wide range of amines and functional groups.[2]Can be limited by the nucleophilicity of the amine and the electronic properties of the pyrimidine.
Cost & Complexity Higher cost due to the palladium catalyst and ligands; can be more complex to set up.Lower cost and simpler experimental setup.
Key Advantage High regioselectivity, leading to cleaner reactions and easier purification.[1]Simplicity and cost-effectiveness.

Delving Deeper: Performance Data

The choice between Buchwald-Hartwig amination and SNAr often hinges on the desired regioselectivity. For 2,4-dichloropyrimidines, substitution can occur at either the C2 or C4 position. The inherent electronic properties of the pyrimidine ring make the C4 position more susceptible to nucleophilic attack. However, the practical outcomes can vary significantly between the two methods.

Case Study: Amination of 6-aryl-2,4-dichloropyrimidine

In a study by Jonckers et al., the amination of a 6-aryl-2,4-dichloropyrimidine was investigated using both Buchwald-Hartwig and SNAr conditions. The results clearly demonstrate the superior regioselectivity of the palladium-catalyzed approach.

Table 1: Comparison of Buchwald-Hartwig and SNAr for the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine [1]

MethodCatalyst/BaseSolventTemperature (°C)Time (h)C4:C2 Isomer RatioYield (%)
Buchwald-Hartwig Pd(OAc)₂/dppb, LiHMDSTHF01>99:195
SNAr K₂CO₃DMAc252470:30Not reported

As the data indicates, the Buchwald-Hartwig amination provides essentially complete control over the regioselectivity, affording the desired C4-aminated product in high yield. In contrast, the SNAr reaction yields a difficult-to-separate mixture of isomers.[1]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 6-aryl-2,4-dichloropyrimidine[1]

This protocol is adapted from the work of Jonckers et al. and is representative of a typical Buchwald-Hartwig amination of a dichloropyrimidine.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), palladium(II) acetate (0.01-0.02 mmol) and a suitable phosphine ligand, such as 1,4-bis(diphenylphosphino)butane (dppb), are dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction Setup: In a separate flame-dried flask, the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) is dissolved in anhydrous THF.

  • Amine and Base Addition: The amine (1.1 mmol) is added to the dichloropyrimidine solution, followed by the slow addition of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol) at a low temperature (e.g., 0 °C or -20 °C).

  • Catalyst Introduction: The pre-formed catalyst solution is then transferred to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C4-aminated pyrimidine.

General Procedure for SNAr Amination of a Dichloropyrimidine

This is a general protocol for a typical SNAr reaction.

  • Reaction Setup: In a round-bottom flask, the dichloropyrimidine (1.0 mmol) is dissolved in a polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF).

  • Reagent Addition: The amine (1.1-1.5 mmol) and a base, typically a carbonate such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol), are added to the solution.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature (often ranging from room temperature to over 100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to separate the isomeric products.

Mechanistic Overview and Experimental Workflow

To visualize the underlying processes and the practical steps involved, the following diagrams are provided.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation -H+ Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Regeneration Product Product Reductive Elimination Complex->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow: Buchwald-Hartwig vs. SNAr cluster_0 Buchwald-Hartwig Amination cluster_1 SNAr Amination BHA_start Inert Atmosphere Setup BHA_catalyst Prepare Pd Catalyst/Ligand BHA_start->BHA_catalyst BHA_reactants Add Dichloropyrimidine, Amine, and Base at Low Temp BHA_catalyst->BHA_reactants BHA_reaction Add Catalyst & React BHA_reactants->BHA_reaction BHA_workup Aqueous Workup BHA_reaction->BHA_workup BHA_purification Column Chromatography BHA_workup->BHA_purification SNAr_start Standard Glassware Setup SNAr_reactants Combine Dichloropyrimidine, Amine, and Base SNAr_start->SNAr_reactants SNAr_reaction Heat Reaction Mixture SNAr_reactants->SNAr_reaction SNAr_workup Aqueous Workup SNAr_reaction->SNAr_workup SNAr_purification Column Chromatography (Isomer Separation) SNAr_workup->SNAr_purification

Caption: Comparative experimental workflow for amination reactions.

Conclusion and Recommendations

For the synthesis of aminopyrimidines from their dichloro precursors, the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution represent two distinct strategies with clear trade-offs.

Choose Buchwald-Hartwig amination when:

  • High regioselectivity is paramount: This method provides excellent control, often exclusively yielding the C4-aminated product.

  • Mild reaction conditions are required: The ability to run these reactions at low temperatures can be advantageous for sensitive substrates.

  • A broad range of amines are to be used: The palladium-catalyzed method is generally more tolerant of different amine nucleophiles.

Choose Nucleophilic Aromatic Substitution (SNAr) when:

  • Cost and simplicity are the primary drivers: SNAr avoids the use of expensive catalysts and ligands and has a simpler setup.

  • A mixture of isomers is acceptable or easily separable: If the downstream application can tolerate a mixture of C2 and C4 isomers, or if they can be efficiently separated, SNAr is a viable option.

  • The substrate is highly activated and the amine is a strong nucleophile: In such cases, SNAr can proceed efficiently without the need for a catalyst.

Ultimately, the choice of method will depend on the specific requirements of the synthetic target, the available resources, and the desired level of control over the reaction outcome. For drug discovery and development, where product purity and predictability are crucial, the superior regioselectivity of the Buchwald-Hartwig amination often makes it the preferred method despite its higher initial cost.

References

A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine and quinazoline scaffolds are fundamental building blocks in medicinal chemistry, each giving rise to a multitude of biologically active compounds. While both are nitrogen-containing heterocyclic aromatic compounds, their distinct structural features translate into nuanced differences in their pharmacological profiles. This guide provides an objective comparison of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

At a Glance: Pyrimidine vs. Quinazoline

FeaturePyrimidine ScaffoldQuinazoline Scaffold
Core Structure Single six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3.A fusion of a pyrimidine ring with a benzene ring.
Key Biological Activities Anticancer, antimicrobial, antiviral, anti-inflammatory, kinase inhibition.Anticancer (especially as kinase inhibitors), antimicrobial, anti-inflammatory, CNS activity.
Prominent Drug Examples Fluorouracil (anticancer), Zidovudine (antiviral), Imatinib (kinase inhibitor - contains a pyrimidine moiety).Gefitinib (EGFR inhibitor), Prazosin (alpha-blocker), Afatinib (EGFR inhibitor).
Mechanism of Action Often acts as a nucleobase analog, interfering with nucleic acid synthesis. Also a versatile scaffold for targeting various enzymes.Predominantly known for potent inhibition of tyrosine kinases by competing with ATP at the kinase domain.

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the efficacy of pyrimidine and quinazoline derivatives in different therapeutic areas.

Anticancer Activity: Kinase Inhibition

A significant area of overlap and competition between these two scaffolds is in the development of kinase inhibitors for cancer therapy. The epidermal growth factor receptor (EGFR) is a common target.

Table 1: Comparison of IC50 Values for EGFR Inhibition

Compound IDScaffold TypeTargetIC50 (nM)Cell LineReference
Compound 12c QuinazolineEGFR2.97-[1]
Compound 12e QuinazolineEGFR3.58-[1]
GefitinibQuinazolineEGFR--
ErlotinibQuinazolineEGFR--
AfatinibQuinazolineEGFR L858R/T790M3.5H1975[2]
Compound 8 QuinazolineEGFR L858R/T790M2.7H1975[2]
Compound 45 Pyrido[3,4-d]pyrimidineEGFR L858R/T790M23.3-[3]
Compound 111 Thieno[2,3-d]pyrimidineEGFR T790M/L858R4-[3]

Table 2: Comparison of IC50 Values for PI3K/mTOR Inhibition

Compound IDScaffold TypeTargetIC50 (nM)Reference
GSK2126458Pyridine-pyrimidinePI3Kα / mTOR0.019 / 0.18[4]
Compound 31 PyridopyrimidinonePI3Kα / mTOR0.58 / 1.7[4]
Antimicrobial Activity

Both pyrimidine and quinazoline derivatives have been explored for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Table 3: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound IDScaffold TypeS. aureusB. subtilisE. coliC. albicansReference
Compound 3a Pyrimidine8101214[5]
Compound 3b Pyrimidine681012[5]
Compound 4a Pyrimidine10121416[5]
Quinazolinone a Quinazolinone-pyrimidine hybrid12.5-2550[6]
Quinazolinone b Quinazolinone-pyrimidine hybrid6.25-12.525[6]
Ampicillin (Std.)-25-12.5-[5]
Clotrimazole (Std.)----25[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of pyrimidine and quinazoline scaffolds.

EGFR Kinase Inhibition Assay (Cell-Free)

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the kinase reaction buffer containing the EGFR enzyme to each well of a 384-well plate.

  • Add 1 µL of the diluted test compound or DMSO (as a control) to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

MTT Assay for Anticancer Activity (Cell-Based)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[8][9]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile paper disks (6 mm in diameter)

  • Test compounds at a known concentration

  • Standard antibiotic disks (positive control)

  • Sterile saline or broth

  • McFarland turbidity standards (0.5)

  • Petri dishes

Procedure:

  • Prepare a standardized inoculum of the microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Uniformly streak the inoculum onto the surface of the agar plate using a sterile cotton swab.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

  • The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrimidine and quinazoline derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cell survival, proliferation, and metabolism.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer. Both quinazoline and pyrimidine-based inhibitors target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_scaffolds Inhibitors cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine Inhibitor ATP ATP Pyrimidine->ATP Competes with Quinazoline Quinazoline Inhibitor Quinazoline->ATP Competes with ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits Pyrimidine_Inhibitor->mTORC1 Inhibits Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->PI3K Inhibits Quinazoline_Inhibitor->mTORC1 Inhibits

References

A Researcher's Guide to Validating Chemical Synthesis: Comparing Spectral Data with Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis, successful creation of a target molecule is only half the battle; rigorous validation of its structure is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the synthesis of a compound by systematically comparing its spectral data with established literature values. The following sections detail the experimental protocols and data presentation for key spectroscopic techniques.

The Validation Workflow: A Systematic Approach

The validation of a newly synthesized compound is a multi-step process that involves acquiring spectral data and meticulously comparing it against reliable literature sources. This workflow ensures the identity and purity of the synthesized molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms data_comp Data Comparison with Literature Values nmr->data_comp ir->data_comp ms->data_comp conclusion Structure Confirmed / Further Investigation data_comp->conclusion

Caption: Workflow for Synthesis Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent should be consistent with the literature data you are comparing against.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Peak Integration and Analysis: Integrate all peaks to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).[1]

Data Presentation: ¹H NMR Comparison

The following table provides a structured format for comparing your experimental ¹H NMR data with literature values.[2][3]

Experimental ¹H NMR (400 MHz, CDCl₃) Literature ¹H NMR (Frequency, Solvent) Assignment
δ (ppm), Multiplicity, J (Hz), Integrationδ (ppm), Multiplicity, J (Hz), IntegrationProton(s)
7.26, s, 1H7.28, s, 1HAr-H
3.85, q, J=7.1 Hz, 2H3.86, q, J=7.1 Hz, 2H-OCH₂CH₃
2.40, s, 3H2.41, s, 3HAr-CH₃
1.33, t, J=7.1 Hz, 3H1.34, t, J=7.1 Hz, 3H-OCH₂CH₃

Note: It is crucial to report the solvent and the spectrometer frequency at which the data was acquired.[1][3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as you would for ¹H NMR, though a higher concentration or more scans may be needed due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.

  • Data Processing: Process the data similarly to ¹H NMR. The solvent peak is typically used for calibration.

Data Presentation: ¹³C NMR Comparison
Experimental ¹³C NMR (101 MHz, CDCl₃) Literature ¹³C NMR (Frequency, Solvent) Assignment
δ (ppm)δ (ppm)Carbon
168.5168.7C=O
145.2145.3Ar-C
129.8129.9Ar-CH
60.961.0-OCH₂CH₃
21.721.8Ar-CH₃
14.314.4-OCH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the spectrum of the sample. Ensure good contact between the sample and the crystal.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups expected in the target molecule.

Data Presentation: IR Comparison

A direct comparison of peak positions is key. The "fingerprint region" (below 1500 cm⁻¹) is complex but unique to a molecule, making it excellent for confirming identity if the experimental and literature spectra are identical.[5]

Experimental IR (ATR, cm⁻¹) Literature IR (Method, cm⁻¹) Assignment
29802982C-H stretch (aliphatic)
17151718C=O stretch (ester)
16101612C=C stretch (aromatic)
12401245C-O stretch

Note: Minor shifts of a few cm⁻¹ between experimental and literature data are common and can be attributed to differences in sample preparation or instrumentation.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve a very small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to make a dilute solution.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The choice depends on the nature of the compound (i.e., its ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight of the target compound.

Data Presentation: MS Comparison
Technique Experimental m/z Calculated m/z for C₁₀H₁₂O₂ Ion
ESI-MS165.0860165.0859[M+H]⁺

The high resolution of modern mass spectrometers allows for the experimental mass to be determined with high accuracy, which can be used to confirm the molecular formula.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine, a chlorinated heterocyclic compound. The following procedures are based on established protocols for similar chemical structures and should be executed in strict adherence to local, state, and federal regulations.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The information provided is synthesized from SDSs of structurally similar chlorinated pyrimidines and general guidelines for the disposal of halogenated organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal procedures.

I. Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are essential to prevent eye contact.[2][3]

  • Hand Protection: Handle with impervious gloves that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[4]

II. Quantitative Data for Disposal Considerations

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key chemical and physical properties that inform safe handling and disposal decisions.

PropertyValueSource/Analogy
Molecular Formula C₉H₁₁Cl₂N₃--INVALID-LINK--
Molecular Weight 232.11 g/mol --INVALID-LINK--
Appearance Solid (presumed)Analogy with similar pyrimidine derivatives
Hazard Class Corrosive (presumed)Analogy with 2,4-Dichloro-6-methylpyrimidine[5]
Incompatible Materials Strong oxidizing agents, Strong acidsAnalogy with similar chlorinated pyrimidines[1][4]

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. On-site treatment should only be performed by trained personnel with appropriate equipment and in a controlled environment.

Protocol for Collection and Temporary Storage:

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents and strong acids.[1][4]

  • Container: Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., corrosive, irritant).

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][2] The storage area should be designated for hazardous waste and have secondary containment.

Protocol for Off-Site Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

  • Handover: Transfer the waste to authorized EHS personnel for transportation to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Potential On-Site Treatment (for specialized facilities):

Chemical degradation methods for chlorinated organic compounds, such as oxidation or reduction, may be applicable but require significant expertise and specialized equipment.[6] These methods should not be attempted in a standard laboratory setting without a thorough risk assessment and established protocols.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]

  • Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Response start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Impervious Gloves - Protective Clothing - Respirator (if needed) start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate container Use Designated, Labeled, and Sealed Container segregate->container storage Store in Cool, Dry, Well-Ventilated Area container->storage spill_check Spill Occurred? storage->spill_check contact_ehs Contact EHS for Pickup documentation Complete Waste Disposal Forms contact_ehs->documentation transfer Transfer to Authorized Personnel for Off-Site Disposal documentation->transfer end End: Proper Disposal transfer->end spill_check->contact_ehs No spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes spill_protocol->container Collect Spill Debris

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to support researchers, scientists, and drug development professionals in maintaining a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on the potential hazards associated with structurally similar dichloropyrimidines and piperidine-substituted pyrimidines.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety goggles or a face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Body Laboratory coatA flame-retardant lab coat that fits properly and is fully buttoned is required.
Respiratory NIOSH-approved respiratorA respirator is particularly important when handling the compound as a powder or if there is a risk of aerosol generation. Use in a well-ventilated area or under a chemical fume hood is mandatory.[1][2][3]

Hazard Identification and First Aid

Exposure Route Potential Hazard First Aid Measures
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact May cause skin irritation or burns.Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact May cause serious eye irritation or damage.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Harmful if swallowed.[4]Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates a generalized workflow for a chemical reaction involving the handling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound B->C D Add to Reaction Vessel C->D E Introduce Other Reagents and Solvents D->E F Monitor Reaction E->F G Quench Reaction F->G H Extract Product G->H I Purify Product (e.g., Chromatography) H->I J Decontaminate Glassware I->J K Dispose of Hazardous Waste J->K L Clean Work Area K->L

A generalized laboratory workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.